5-Chloro-2-hydroxybenzenesulfonyl chloride
Description
The exact mass of the compound 5-Chloro-2-hydroxybenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-hydroxybenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-hydroxybenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZMINYPHAEJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307897 | |
| Record name | 5-chloro-2-hydroxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25319-95-3 | |
| Record name | 5-chloro-2-hydroxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-hydroxybenzenesulfonyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxybenzenesulfonyl chloride is a valuable bifunctional molecule that serves as a key intermediate in synthetic organic chemistry. Its structure, featuring a reactive sulfonyl chloride group and a nucleophilic hydroxyl group on a chlorinated benzene ring, makes it a versatile building block for the synthesis of a variety of complex molecules, particularly in the realm of medicinal chemistry and material science. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical compound, with a focus on providing practical insights for laboratory and industrial applications.
Synthesis of 5-Chloro-2-hydroxybenzenesulfonyl Chloride
The primary and most direct route for the synthesis of 5-Chloro-2-hydroxybenzenesulfonyl chloride is the electrophilic aromatic substitution reaction of 4-chlorophenol with a suitable chlorosulfonating agent, typically chlorosulfonic acid. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (the chlorosulfonyl group) to the ortho and para positions. Due to the para position being occupied by the chlorine atom, the sulfonation occurs predominantly at the ortho position.
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The chlorosulfonic acid acts as the source of the electrophile, SO2Cl+. The electron-rich aromatic ring of 4-chlorophenol attacks the electrophile, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation by a weak base, such as the chloride ion, restores the aromaticity of the ring, yielding the desired product.
Caption: Generalized mechanism for the synthesis of 5-Chloro-2-hydroxybenzenesulfonyl chloride.
Experimental Protocol (Proposed)
Disclaimer: The following is a generalized experimental protocol based on standard procedures for the chlorosulfonation of phenols. Researchers should optimize the conditions for their specific laboratory setup and scale.
Materials:
-
4-Chlorophenol
-
Chlorosulfonic acid
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 4-chlorophenol in a suitable inert solvent such as dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (typically 2-3 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
-
Separate the organic layer. Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 5-Chloro-2-hydroxybenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Table 1: Summary of Reaction Parameters (Illustrative)
| Parameter | Recommended Value/Range | Rationale |
| Molar Ratio (4-Chlorophenol:Chlorosulfonic Acid) | 1 : 2-3 | An excess of chlorosulfonic acid is used to drive the reaction to completion. |
| Solvent | Dichloromethane, Chloroform | Inert solvents that do not react with the reagents. |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) | Controls the exothermicity of the reaction and minimizes side product formation. |
| Reaction Time | 2-6 hours | Should be monitored by TLC to ensure completion. |
| Work-up | Quenching with ice, washing with bicarbonate | Neutralizes excess acid and removes water-soluble byproducts. |
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Properties of 5-Chloro-2-hydroxybenzenesulfonyl Chloride
| Property | Value | Source |
| CAS Number | 25319-95-3 | |
| Molecular Formula | C6H4Cl2O3S | |
| Molecular Weight | 227.06 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in most organic solvents, reacts with water | General property of sulfonyl chlorides |
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons would appear as a complex multiplet in the range of 7.0-8.0 ppm. The hydroxyl proton would be a broad singlet, the position of which would be concentration and solvent dependent. |
| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbon bearing the sulfonyl chloride group would be significantly downfield. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O group around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. A broad O-H stretching band around 3200-3600 cm⁻¹. C-Cl and C-S stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the presence of two chlorine isotopes. Fragmentation would likely involve the loss of SO2 and Cl. |
Reactivity and Applications
The reactivity of 5-Chloro-2-hydroxybenzenesulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a valuable precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Synthesis of Sulfonamides
A primary application of 5-Chloro-2-hydroxybenzenesulfonyl chloride is in the synthesis of sulfonamides. The reaction with primary or secondary amines in the presence of a base yields the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a variety of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.
physicochemical characteristics of 5-Chloro-2-hydroxybenzenesulfonyl chloride
As a Senior Application Scientist, I frequently encounter the dual-challenge of managing highly reactive bifunctional molecules in drug discovery and materials science. 5-Chloro-2-hydroxybenzenesulfonyl chloride (CAS: 25319-95-3) is a prime example of such a molecule. It is a critical building block for synthesizing sulfonamides, agrochemicals, and complex active pharmaceutical ingredients (APIs). However, its structural architecture—combining a highly electrophilic sulfonyl chloride with an acidic/nucleophilic phenol—demands precise, mechanistically grounded handling.
This technical guide bypasses generic protocols to deconstruct the physicochemical properties, structural causality, and self-validating methodologies required to successfully deploy this compound in advanced synthetic workflows.
Structural and Physicochemical Profiling
To manipulate a molecule effectively, one must first understand the electronic and steric forces governing its behavior. The presence of a chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect across the aromatic ring. This significantly increases the acidity of the 2-hydroxyl group while simultaneously heightening the electrophilicity of the sulfonyl chloride moiety.
Table 1: Quantitative Physicochemical Parameters
| Property | Value | Mechanistic Implication |
| CAS Number | 25319-95-3 | Essential identifier for regulatory tracking and sourcing [1]. |
| Molecular Formula | C | Indicates a highly substituted, electron-deficient aromatic system. |
| Molecular Weight | 227.06 g/mol | Critical for precise stoichiometric calculations in coupling reactions. |
| Physical State | Crystalline Solid | Requires complete dissolution in aprotic solvents prior to base addition [2]. |
| Storage Temperature | 2–8 °C | Suppresses thermal degradation and minimizes the kinetics of ambient hydrolysis. |
| Atmosphere | Inert (Argon/N | Prevents the irreversible formation of sulfonic acid and corrosive HCl gas [3]. |
Mechanistic Pathways and Reactivity Dynamics
The defining characteristic of 5-Chloro-2-hydroxybenzenesulfonyl chloride is its bifunctionality. Under basic conditions, the phenol (-OH) is easily deprotonated to form a phenoxide anion. Because phenoxides are strong nucleophiles, the molecule can attack the sulfonyl chloride of an adjacent molecule, leading to uncontrolled, runaway oligomerization (forming polysulfonates).
Furthermore, the highly electrophilic sulfur center is exceptionally prone to hydrolysis. If ambient moisture is introduced, water acts as a competing nucleophile, irreversibly converting the active sulfonyl chloride into an inert 5-chloro-2-hydroxybenzenesulfonic acid while liberating hydrogen chloride (HCl) gas.
Figure 1: Competing pathways of sulfonamidation and hydrolysis for the sulfonyl chloride.
Self-Validating Experimental Protocols
To kinetically favor the desired intermolecular sulfonamidation over intramolecular oligomerization or hydrolysis, the reaction environment must be strictly controlled. The following protocol is designed as a self-validating system , ensuring that each step is analytically verified before proceeding.
Protocol: Anhydrous Synthesis of Sulfonamides
Step 1: Preparation & Inert Atmosphere
-
Action: Flame-dry a round-bottom flask, insert a magnetic stir bar, and purge continuously with Argon.
-
Causality: As established, the sulfonyl chloride is highly susceptible to hydrolysis. Purging eliminates ambient moisture, preventing the competitive formation of the inactive sulfonic acid.
Step 2: Substrate Dissolution
-
Action: Dissolve the target amine nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Causality: Aprotic solvents are mandatory. DCM provides excellent solubility for most amines and lacks exchangeable protons, ensuring the solvent does not participate in nucleophilic attack.
Step 3: Base Addition & Temperature Control
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0 °C using an ice bath.
-
Causality: The selection of DIPEA over standard triethylamine (TEA) is critical. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile. Furthermore, cooling to 0 °C controls the exothermic nature of the reaction and suppresses the deprotonation of the substrate's hydroxyl group, thereby preventing oligomerization.
Step 4: Reagent Addition
-
Action: Add 5-Chloro-2-hydroxybenzenesulfonyl chloride (1.1 eq) dropwise as a solution in anhydrous DCM.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. This kinetically favors the desired bimolecular substitution with the amine over potential homocoupling.
Step 5: Self-Validation (In-Process Control)
-
Action: Extract a 10 µL aliquot from the reaction mixture, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS.
-
Causality: This step validates the reaction's progress. Methanol will instantly convert any unreacted sulfonyl chloride into a methyl sulfonate ester (M+32). If the LC-MS shows the target sulfonamide mass and an absence of the methyl ester peak, the reaction is complete. If the sulfonic acid mass dominates, it indicates a critical moisture breach in your system.
Step 6: Workup
-
Action: Quench with saturated aqueous NH
Cl, extract with EtOAc, wash with brine, and dry over Na SO . -
Causality: NH
Cl neutralizes the excess DIPEA without being excessively acidic. Stronger acids could protonate the newly formed sulfonamide or the phenol group, complicating the organic extraction.
Figure 2: Self-validating anhydrous experimental workflow for sulfonamide synthesis.
Storage, Handling, and Stability Dynamics
The long-term stability of 5-Chloro-2-hydroxybenzenesulfonyl chloride is entirely dependent on the exclusion of nucleophiles. When exposed to ambient humidity, the compound undergoes a rapid degradation pathway that is autocatalytic.
The initial hydrolysis of a single sulfonyl chloride molecule generates one equivalent of hydrogen chloride (HCl) gas [3]. In a sealed, non-inert container, this HCl gas becomes trapped, increasing the internal pressure and creating a highly acidic, corrosive microenvironment that accelerates the degradation of the remaining bulk material.
To prevent this, the compound must be stored at 2–8 °C in a tightly sealed container backfilled with Argon[2]. Before opening the container for use, it must be allowed to warm to room temperature in a desiccator. Opening a cold container exposes the chemical to condensation, instantly initiating the hydrolysis cascade and ruining the reagent.
References
5-Chloro-2-hydroxybenzenesulfonyl Chloride: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as the backbone for complex molecular architectures. 5-Chloro-2-hydroxybenzenesulfonyl chloride is one such highly reactive, versatile intermediate. Primarily utilized in organic synthesis for the preparation of sulfonamides and sulfonate esters, this compound has recently gained significant traction in targeted oncology—specifically in the development of small-molecule inhibitors disrupting protein-protein interactions (PPIs)[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed to maximize yield and purity in drug discovery workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of a reagent is the first step in designing a self-validating experimental system. The physical and chemical parameters of 5-chloro-2-hydroxybenzenesulfonyl chloride dictate its handling and reactivity[2].
| Property | Value |
| Chemical Name | 5-Chloro-2-hydroxybenzene-1-sulfonyl chloride |
| CAS Number | 25319-95-3 |
| Molecular Formula | C6H4Cl2O3S |
| Molecular Weight | 227.06 g/mol |
| Appearance | Pale brown oily solid to off-white solid |
| Storage Conditions | 2-8°C (Refrigerator), strictly anhydrous ambient shipping |
Structural Causality: The molecule features a highly electrophilic sulfonyl chloride group paired with an electron-donating, ortho-positioned hydroxyl group. The chlorine atom at the 5-position serves a dual purpose: it modulates the pKa of the hydroxyl group via inductive electron withdrawal and significantly enhances the lipophilicity (LogP) of downstream drug candidates, improving cellular permeability.
Mechanistic Insights: Reactivity & Stability
The reactivity of 5-chloro-2-hydroxybenzenesulfonyl chloride is governed by nucleophilic acyl substitution at the sulfur center.
-
The Electrophilic Sulfur Center: The strong electron-withdrawing nature of the
group makes the sulfur atom highly susceptible to attack by amines (forming sulfonamides) and alcohols (forming sulfonates). -
The Ortho-Hydroxyl Dilemma: The presence of the unprotected phenol introduces a competing nucleophilic site. Under strongly basic conditions, the hydroxyl group can deprotonate to form a phenoxide ion, leading to unwanted oligomerization or side reactions. Causality in Reagent Selection: This is precisely why sulfonamide couplings with this reagent must employ sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA). DIPEA efficiently scavenges the HCl byproduct without deprotonating the phenol to a detrimental extent or attacking the electrophilic sulfur[3].
-
Moisture Sensitivity: Water acts as a potent nucleophile, rapidly hydrolyzing the sulfonyl chloride into the inert 5-chloro-2-hydroxybenzenesulfonic acid. Reactions must be kept strictly anhydrous to prevent yield loss to this unreactive byproduct.
Applications in Targeted Therapeutics: WDR5-MYC Inhibitors
In modern drug discovery, 5-chloro-2-hydroxybenzenesulfonyl chloride is a privileged scaffold for synthesizing WDR5-MYC inhibitors [1]. The MYC oncogene is dysregulated in numerous malignancies (e.g., breast, colorectal, and pancreatic cancers). MYC relies on its interaction with WDR5 (a WD40-repeat protein) to localize to chromatin and drive tumorigenesis.
By targeting the WDR5-binding motif (WBM), researchers utilize substituted N-phenyl sulfonamides derived from 5-chloro-2-hydroxybenzenesulfonyl chloride to disrupt this critical PPI[1].
-
Binding Causality: The sulfonamide
acts as a critical hydrogen bond donor. -
The 5-chloro substituent anchors the molecule deeply into a hydrophobic pocket of WDR5.
-
The 2-hydroxyl group engages in essential polar interactions with the protein backbone, stabilizing the inhibitor-protein complex.
Experimental Workflows: Synthesis & Downstream Coupling
The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback on reaction integrity.
Protocol 1: Synthesis of 5-Chloro-2-hydroxybenzenesulfonyl Chloride
This protocol leverages electrophilic aromatic substitution. Because the hydroxyl group on 4-chlorophenol is strongly activating and ortho/para directing (with the para position blocked by chlorine), substitution occurs exclusively at the ortho position[3].
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-chlorophenol (1.0 equiv).
-
Chlorosulfonation: Cool the flask to 0°C using an ice bath. Slowly add chlorosulfonic acid (approx. 3.0–5.0 equiv) dropwise.
-
Causality: The dropwise addition at 0°C is critical to control the highly exothermic reaction and minimize the formation of polysulfonated byproducts. Chlorosulfonic acid acts as both the sulfonating agent and the chlorinating agent.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quenching & Extraction: Carefully pour the mixture over crushed ice.
-
Causality: Ice safely quenches the excess chlorosulfonic acid while precipitating the highly hydrophobic sulfonyl chloride.
-
-
Isolation: Extract the aqueous layer with Dichloromethane (DCM). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the product as a pale brown oily solid[3].
Protocol 2: Synthesis of WDR5-MYC Inhibitor Precursors (Sulfonamide Coupling)
-
Amine Preparation: Dissolve the target amine (e.g., a functionalized aniline, 1.0 equiv) in anhydrous DCM under an inert atmosphere[1].
-
Base Addition: Add DIPEA (2.0–3.0 equiv).
-
Causality: DIPEA neutralizes the HCl generated during the reaction, driving the equilibrium forward without acting as a competing nucleophile.
-
-
Coupling: Cool the solution to 0°C. Add 5-chloro-2-hydroxybenzenesulfonyl chloride (1.1 equiv) portion-wise.
-
Validation: Monitor the reaction via LCMS. A successful coupling will yield a product peak with an Area Under the Curve (AUC)
after standard silica gel or Prep-HPLC purification[1].
Workflow Visualization
Workflow for the synthesis of 5-chloro-2-hydroxyphenyl sulfonamides in drug discovery.
Handling, Storage, and Self-Validating Safety Protocols
Because sulfonyl chlorides are highly moisture-sensitive, their degradation into unreactive sulfonic acids is the primary cause of failed sulfonamide couplings.
-
Self-Validating Storage: Store the compound at 2-8°C in a desiccator or under an argon atmosphere[2]. Before deploying the reagent in a critical coupling step, validate its integrity via a quick
NMR or TLC. The sudden appearance of a broad peak (distinct from the phenol, indicating sulfonic acid formation) or a shift in the aromatic protons serves as an immediate red flag for degradation. -
Safety Protocols: 5-chloro-2-hydroxybenzenesulfonyl chloride is corrosive and causes severe skin burns. It reacts violently with water, releasing toxic HCl gas. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).
References
-
Pharmaffiliates. "CAS No : 25319-95-3 | Product Name : 5-Chloro-2-hydroxybenzene-1-sulfonyl Chloride". Pharmaffiliates.com.[Link]
-
ChemScene / Chemikart. "5-Chloro-2-hydroxybenzenesulfonyl chloride". Chemikart.com.[Link]
-
Justia Patents. "WDR5-MYC inhibitors (Patent # 12,398,097)". Justia.com.[Link]
Sources
spectroscopic data (NMR, IR, MS) for 5-Chloro-2-hydroxybenzenesulfonyl chloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-hydroxybenzenesulfonyl chloride
Introduction
5-Chloro-2-hydroxybenzenesulfonyl chloride is a key bifunctional molecule, integrating the reactivity of a sulfonyl chloride with the nucleophilicity of a phenol. This unique combination makes it a valuable intermediate in the synthesis of a wide array of compounds, from pharmaceuticals to specialized dyes. The sulfonyl chloride group provides a reactive handle for the formation of sulfonamides and sulfonates, while the hydroxyl and chloro substituents on the aromatic ring modulate the electronic properties and provide further sites for chemical modification.
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-2-hydroxybenzenesulfonyl chloride, grounded in established principles and supported by authoritative references. The focus is not merely on the data itself, but on the underlying chemical principles that give rise to the observed spectra, thereby offering a deeper understanding of the molecule's structure and reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete mapping of the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Chloro-2-hydroxybenzenesulfonyl chloride is expected to show distinct signals for the three aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the three substituents: the strongly electron-withdrawing sulfonyl chloride (-SO₂Cl), the electron-donating hydroxyl (-OH) group, and the electron-withdrawing but ortho,para-directing chloro (-Cl) group.
The -OH group is a strong activating group, and the -SO₂Cl group is a strong deactivating group. The chlorine atom is deactivating but directs incoming electrophiles to the ortho and para positions. The interplay of these effects results in a predictable downfield shift for the aromatic protons.
Expected ¹H NMR Data (300 MHz, CDCl₃)
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.6 | d | ~8.7 | Ortho to the strongly electron-withdrawing -SO₂Cl group and meta to the -Cl group. |
| H-4 | ~7.2 | dd | ~8.7, ~2.4 | Ortho to the -Cl group and meta to both -OH and -SO₂Cl groups. |
| H-6 | ~7.9 | d | ~2.4 | Ortho to both the -OH and -SO₂Cl groups, and para to the -Cl group, leading to a significant downfield shift. |
| -OH | Variable (e.g., 5.0 - 8.0) | br s | N/A | Chemical shift is concentration and solvent dependent; often appears as a broad singlet. |
Note: Predicted values are based on established substituent effects. Actual experimental values may vary slightly.
Experimental Protocol: ¹H NMR Spectroscopy for Structural Elucidation [1]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Chloro-2-hydroxybenzenesulfonyl chloride into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[1] The choice of solvent is critical due to the reactivity of the sulfonyl chloride group.
-
Dissolution: Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Caption: Structure of 5-Chloro-2-hydroxybenzenesulfonyl chloride with proton labels.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum.
Expected ¹³C NMR Data (75 MHz, CDCl₃)
| Carbon Label | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~155 | Attached to the strongly electron-donating -OH group. |
| C-2 | ~120 | Shielded by the ortho -OH group. |
| C-3 | ~135 | Deshielded by the para -SO₂Cl group. |
| C-4 | ~125 | Influenced by ortho -Cl and meta -OH and -SO₂Cl groups. |
| C-5 | ~130 | Attached to the -Cl atom. |
| C-6 | ~138 | Attached to the strongly electron-withdrawing -SO₂Cl group. |
Note: These are approximate chemical shifts based on typical values for substituted benzene rings.[2][3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, though a higher concentration (20-50 mg) may be beneficial to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrument Parameters (75 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio. Quaternary carbons may require a significantly larger number of scans.[2]
-
Caption: Carbon skeleton of 5-Chloro-2-hydroxybenzenesulfonyl chloride with carbon labels.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4][5] For 5-Chloro-2-hydroxybenzenesulfonyl chloride, the IR spectrum will be dominated by strong absorptions from the sulfonyl chloride and hydroxyl groups.
Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -OH (hydroxyl) | O-H stretch | 3200 - 3600 | Strong, broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| -SO₂Cl (sulfonyl chloride) | Asymmetric S=O stretch | 1375 - 1410 | Strong |
| -SO₂Cl (sulfonyl chloride) | Symmetric S=O stretch | 1185 - 1204 | Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to weak (multiple bands) |
| C-Cl (aromatic) | C-Cl stretch | 1000 - 1100 | Medium |
| S-Cl | S-Cl stretch | 500 - 700 | Medium |
Data compiled from various sources.[1][4][6]
Experimental Protocol: FT-IR Spectroscopy (ATR Method) [5]
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid 5-Chloro-2-hydroxybenzenesulfonyl chloride sample onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 or 32 scans will improve the signal-to-noise ratio.
-
Data Processing: Perform any necessary data processing, such as baseline correction.
Caption: Key IR vibrational modes for 5-Chloro-2-hydroxybenzenesulfonyl chloride.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule.[1] For 5-Chloro-2-hydroxybenzenesulfonyl chloride, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion.
Expected Mass Spectrometry Data
The molecular formula is C₆H₄Cl₂O₃S. The monoisotopic mass is approximately 225.92 Da.[7] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be:
-
M+ (containing two ³⁵Cl atoms)
-
[M+2]+ (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]+ (containing two ³⁷Cl atoms)
The expected intensity ratio for these peaks will be approximately 9:6:1.
Major Fragmentation Pathways
Upon electron impact, the molecular ion can undergo several fragmentation pathways. Common losses for sulfonyl chlorides include:
-
Loss of Cl• (M-35/37): Cleavage of the S-Cl bond.
-
Loss of SO₂ (M-64): A common rearrangement for aromatic sulfonyl compounds.[8]
Expected m/z Values for Key Ions
| Ion | m/z (for ³⁵Cl) | Rationale |
| [C₆H₄³⁵Cl₂O₃S]⁺• (M⁺•) | 226 | Molecular ion |
| [C₆H₄³⁵Cl³⁷ClO₃S]⁺• ([M+2]⁺•) | 228 | Molecular ion with one ³⁷Cl |
| [C₆H₄³⁷Cl₂O₃S]⁺• ([M+4]⁺•) | 230 | Molecular ion with two ³⁷Cl |
| [C₆H₄³⁵ClO₃S]⁺ | 191 | Loss of a Cl radical from the sulfonyl group |
| [C₆H₄³⁵Cl₂O]⁺• | 162 | Loss of SO₂ |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): Use a liquid chromatograph (LC) to introduce the sample into the mass spectrometer. This allows for separation from any impurities.
-
Ionization: Electrospray ionization (ESI) is a common method for LC-MS. Both positive and negative ion modes should be explored.
-
Mass Analysis: Acquire data over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragments. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) can be used to confirm the elemental composition of the ions.
Caption: Major fragmentation pathways for 5-Chloro-2-hydroxybenzenesulfonyl chloride.
Conclusion
The comprehensive spectroscopic analysis of 5-Chloro-2-hydroxybenzenesulfonyl chloride through NMR, IR, and MS provides a self-validating system for its identification and characterization. Each technique offers a unique and complementary piece of structural information. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into fragmentation patterns. For researchers in synthetic chemistry and drug development, a thorough understanding of these spectroscopic signatures is essential for verifying the identity, purity, and stability of this versatile chemical intermediate.
References
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]
-
Budzikiewicz, H., Rullkötter, J., & Schiebel, H. M. (1974). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1499-1503. Available from: [Link]
-
Joe. (n.d.). Sufonyl chloride infrared spectra. Chemistry. Available from: [Link]
-
Analytical Chemistry. (1953). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 25(5), 819-822. Available from: [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available from: [Link]
-
PubChemLite. 5-chloro-2-hydroxybenzene-1-sulfonyl chloride (C6H4Cl2O3S). Available from: [Link]
-
Gope, S., et al. (2005). Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides. The Journal of Chemical Physics, 122(4), 044310. Available from: [Link]
-
Zhang, Y., & Li, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 652-661. Available from: [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
-
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available from: [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]
-
NIST. Benzoic acid, 5-chloro-2-hydroxy-. Available from: [Link]
-
Chemical Review and Letters. (2025). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters, 8, 460-468. Available from: [Link]
-
Pharmaffiliates. 5-Chloro-2-hydroxybenzene-1-sulfonyl Chloride. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]
-
PrepChem.com. Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. Available from: [Link]
-
University of Colorado Boulder. NMR Chart. Available from: [Link]
-
SpectraBase. Benzenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
University of California, Los Angeles. 13C NMR Chemical Shift Table. Available from: [Link]
-
ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... Available from: [Link]
-
CAS. N-[2-Amino-4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]-4-methoxybenzamide. Available from: [Link]
-
MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available from: [Link]
-
ResearchGate. Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. Available from: [Link]
-
Chemsrc. 5-Chloro-2-hydroxybenzenesulfonic acid. Available from: [Link]
-
PubMed. Conformational analysis of potent sweet taste ligands by nuclear magnetic resonance, computer simulations and X-ray diffraction studies. Available from: [Link]
-
PMC. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Available from: [Link]
-
Shimadzu. Ultra Fast Analysis of Combination Cold Remedy Using LCMS-2020. Available from: [Link]
-
ODU Digital Commons. The HITRAN2020 Molecular Spectroscopic Database. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]
- 7. PubChemLite - 5-chloro-2-hydroxybenzene-1-sulfonyl chloride (C6H4Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 5-Chloro-2-hydroxybenzenesulfonyl Chloride in Medicinal Chemistry and Heterocyclic Synthesis
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-2-hydroxybenzenesulfonyl chloride (CAS: 23156-96-9 / 25319-95-3) represents a privileged scaffold in organic synthesis, characterized by a trifunctional core: a highly electrophilic sulfonyl chloride motif, a nucleophilic ortho-phenolic hydroxyl group, and a 5-position chlorine atom that modulates electronic density and serves as a handle for late-stage diversification.
This guide moves beyond standard reagent profiles to explore the divergent reactivity of this compound. It provides actionable protocols for synthesizing sulfonamide-based antimicrobial libraries and accessing rare heterocyclic cores like 1,2-benzoxathiole-2,2-dioxides (sultones).
Chemical Profile & Reactivity Landscape
The "Ortho-Effect" Paradox
The defining feature of this reagent is the proximity of the nucleophilic hydroxyl group (-OH) to the electrophilic sulfonyl chloride (-SO₂Cl). This creates a competitive landscape during reaction optimization:
-
Path A (Intermolecular): Attack by external nucleophiles (amines/alcohols) to form sulfonamides or sulfonates.
-
Path B (Intramolecular): Self-cyclization to form 5-chloro-1,2-benzoxathiole-2,2-dioxide (a sultone).
Expert Insight: To favor Path A (Sulfonamide formation), the reaction must be conducted at low temperatures (<0°C) with a base that promotes deprotonation of the incoming amine faster than it deprotonates the phenol, or by protecting the phenol transiently. Conversely, Path B is thermodynamically favored under forcing conditions or in the absence of strong external nucleophiles.
Electronic Modulation via 5-Cl
The chlorine atom at the 5-position exerts a
Critical Application: Synthesis of Antimicrobial Sulfonamides[1]
Sulfonamides derived from 5-chloro-2-hydroxybenzenesulfonyl chloride have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The following protocol ensures high chemoselectivity for the sulfonamide over the sultone byproduct.
Divergent Synthesis Pathway (Visualization)
Figure 1: Divergent reaction pathways. Kinetic control favors sulfonamide formation, while thermodynamic conditions promote intramolecular cyclization to the sultone.
Optimized Synthetic Protocol
Objective: Synthesis of N-substituted-5-chloro-2-hydroxybenzenesulfonamide.
Reagents:
-
5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 equiv)
-
Aniline derivative or Aliphatic amine (1.1 equiv)
-
Pyridine (1.2 equiv) or Triethylamine (TEA)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Preparation: Purge a reaction flask with nitrogen. Dissolve the amine (1.1 equiv) and Pyridine (1.2 equiv) in anhydrous DCM. Cool the solution to -5°C using an ice/salt bath.
-
Why: Low temperature suppresses the intramolecular cyclization of the sulfonyl chloride.
-
-
Addition: Dissolve 5-Chloro-2-hydroxybenzenesulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Control: Maintain internal temperature below 0°C. Rapid addition causes local heating, favoring sultone formation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup (Critical):
-
Acidify the reaction mixture with 1M HCl to pH 2–3.
-
Why: This protonates the phenolic oxygen (preventing water solubility of the phenolate) and removes excess pyridine.
-
Extract with DCM (3x).[1] Wash combined organics with Brine.
-
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.
Troubleshooting Yield Loss
| Observation | Root Cause | Corrective Action |
| Low Yield / Sultone Formation | Reaction temperature too high during addition. | Ensure cryo-cooling (-5°C to -10°C) during addition. |
| Hydrolysis (Sulfonic Acid) | Wet solvents or high humidity. | Use anhydrous DCM; store reagent under inert gas. |
| Product Soluble in Aqueous Layer | Phenolic OH deprotonated during workup. | Ensure aqueous layer is acidic (pH < 3) during extraction. |
Advanced Application: Accessing Heterocyclic Sultones
For researchers targeting protease inhibitors, the "side reaction" (cyclization) becomes the primary goal. The 5-chloro-1,2-benzoxathiole-2,2-dioxide core acts as a latent electrophile that can covalently modify enzyme active site nucleophiles (e.g., serine residues).
Cyclization Protocol
-
Conditions: Dissolve 5-Chloro-2-hydroxybenzenesulfonyl chloride in Toluene.
-
Catalyst: Add TEA (2.0 equiv).
-
Reflux: Heat to reflux for 2 hours. The base promotes the intramolecular attack of the phenolate onto the sulfonyl group.
-
Isolation: Cool, wash with water to remove salts, and concentrate. The sultone is often a stable solid that can be isolated without chromatography.
Structural Validation & Data Interpretation
When characterizing the products, specific NMR signatures confirm the preservation of the scaffold.
| Moiety | ¹H NMR Signal (DMSO-d₆) | Diagnostic Feature |
| Phenolic -OH | δ 10.5 – 11.5 ppm (s, 1H) | Disappears upon D₂O exchange; confirms open sulfonamide form. |
| Sulfonamide -NH | δ 9.8 – 10.2 ppm (s, 1H) | Broad singlet; chemical shift varies with N-substituent. |
| Aromatic H (C3) | δ ~7.0 ppm (d) | Ortho to OH; doublet due to meta-coupling with H(C5). |
| Aromatic H (C4) | δ ~7.5 ppm (dd) | Doublet of doublets (coupling with C3 and C6). |
| Aromatic H (C6) | δ ~7.7 ppm (d) | Ortho to SO₂; most deshielded aromatic proton. |
Safety & Handling
-
Corrosivity: The reagent releases HCl upon contact with moisture.[2] Handle in a fume hood.
-
Storage: Store at +2°C to +8°C under argon/nitrogen. If the solid turns from off-white to pink/brown, it indicates hydrolysis to the sulfonic acid.
References
-
Synthesis and Antimicrobial Activity of Sulfonamides: Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry.
-
General Reactivity of Sulfonyl Chlorides: BenchChem. (2025).[3] An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
-
Benzoxathiazine Synthesis: Pupeikienė, V., et al. (2025). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Reagent Properties: Sigma-Aldrich. 5-Chloro-2-hydroxybenzenesulfonyl chloride Product Specification.
-
Hinsberg Reaction Mechanism: Wikipedia. Hinsberg Reaction.
Sources
Engineering Complexity: 5-Chloro-2-hydroxybenzenesulfonyl Chloride as a Strategic Building Block in Drug Discovery and Organic Synthesis
As the demand for highly functionalized, densely substituted aromatic scaffolds increases in medicinal chemistry, the strategic selection of bifunctional building blocks becomes paramount. 5-Chloro-2-hydroxybenzenesulfonyl chloride (CAS 25319-95-3) represents a masterclass in structural utility [2]. By combining a highly electrophilic sulfonyl chloride, a nucleophilic/coordinating hydroxyl group, and a lipophilic halogen handle within a single compact aromatic system, this molecule enables the rapid assembly of complex pharmacophores and heterocyclic systems.
This technical guide deconstructs the chemical causality of this building block, providing field-proven, self-validating protocols for its application in modern synthetic workflows.
Structural Causality and Chemical Reactivity
To leverage 5-chloro-2-hydroxybenzenesulfonyl chloride effectively, one must understand the synergistic causality of its three primary functional groups:
-
The Electrophilic Sulfonyl Chloride (-SO₂Cl): Unlike planar carboxamides, sulfonamides adopt a tetrahedral geometry. This three-dimensional projection is critical in medicinal chemistry for vectoring substituents into deep protein binding pockets. The highly reactive -SO₂Cl group allows for rapid, "click-like" coupling with a vast array of primary and secondary amines.
-
The Ortho-Hydroxyl Group (-OH): Positioned adjacent to the sulfonyl group, the phenol moiety serves dual purposes. Synthetically, it provides anchimeric assistance and acts as an internal nucleophile for the construction of heterocycles like 1,2-benzoxathiin-2,2-dioxides. Biologically, it acts as a critical hydrogen-bond donor/acceptor, often pairing with the adjacent sulfonamide NH to form a rigid, intramolecularly hydrogen-bonded pseudo-ring that stabilizes the active conformation of the drug.
-
The 5-Chloro Substituent: Halogenation at the 5-position is not merely cosmetic. The electron-withdrawing nature of the chlorine atom lowers the pKa of the hydroxyl group, modulating its hydrogen-bonding strength. Furthermore, the chlorine atom significantly enhances the lipophilicity (LogP) of the scaffold. In target-specific applications, such as the inhibition of the WD Repeat-Containing Protein 5 (WDR5), the chlorine atom is perfectly positioned to mimic the hydrophobic side-chain of native isoleucine residues, driving binding affinity [1].
Pharmacophoric contributions of the 5-chloro-2-hydroxybenzenesulfonamide scaffold.
Synthesis of the Building Block: Regiochemical Fidelity
The synthesis of 5-chloro-2-hydroxybenzenesulfonyl chloride is achieved via the direct chlorosulfonation of 4-chlorophenol. The causality of the regiochemistry here is absolute: the hydroxyl group is strongly activating and directs electrophilic aromatic substitution to the ortho and para positions. Because the para position is blocked by the existing chlorine atom, the chlorosulfonic acid exclusively attacks the ortho position (C2). This strict regiocontrol ensures a high-purity product without the need for complex isomeric separations, making it a highly scalable precursor for industrial applications [3].
Workflow for utilizing 5-chloro-2-hydroxybenzenesulfonyl chloride in diverse pathways.
Self-Validating Experimental Protocol: Sulfonamide Library Generation
When utilizing highly reactive sulfonyl chlorides, moisture control and base selection are critical. The following protocol for synthesizing targeted sulfonamides is designed as a self-validating system —incorporating physical and analytical checkpoints to ensure mechanistic integrity at every step.
Step-by-Step Methodology
Step 1: Reagent Preparation & Initiation
-
Action: Dissolve 5-chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq, 227 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Validation Checkpoint: The solution must remain completely clear. Any turbidity or white precipitate indicates the presence of moisture, which has prematurely hydrolyzed the sulfonyl chloride into the unreactive sulfonic acid.
Step 2: Amine Coupling
-
Action: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise, followed immediately by anhydrous pyridine (2.0 eq, 2.0 mmol).
-
Validation Checkpoint: The addition of pyridine should trigger a mild exotherm and a subtle color shift (typically to pale yellow). The absence of an exotherm suggests a failed initiation or degraded sulfonyl chloride.
Step 3: Reaction Maturation & Monitoring
-
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica gel (Hexanes/EtOAc 7:3). The sulfonyl chloride (R_f ~ 0.8) should be completely consumed, replaced by a more polar, UV-active sulfonamide spot (R_f ~ 0.3-0.5). A baseline spot indicates unwanted sulfonic acid hydrolysis.
Step 4: Quenching and Phase Separation
-
Action: Quench the reaction by adding 1N aqueous HCl (5.0 mL). Transfer to a separatory funnel and extract with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: The acidic wash ensures the complete protonation and removal of excess pyridine and unreacted amine into the aqueous layer. The resulting crude solid should yield a sharp, clean ¹H NMR spectrum, specifically showing the disappearance of the highly deshielded aromatic protons characteristic of the sulfonyl chloride.
Quantitative Data Summaries
To aid in experimental design, the physicochemical properties and reaction optimization metrics for 5-chloro-2-hydroxybenzenesulfonyl chloride are summarized below.
Table 1: Physicochemical & Identification Metrics
| Property | Value / Description |
| CAS Number | 25319-95-3 |
| Molecular Formula | C₆H₄Cl₂O₃S |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Storage Conditions | 2-8°C, strictly desiccated (moisture sensitive) |
| EPA DTXSID | DTXSID30307897 |
Table 2: Reaction Optimization Matrix for Sulfonamide Coupling
Data represents generalized yields for the coupling of 5-chloro-2-hydroxybenzenesulfonyl chloride with sterically unhindered primary amines.
| Solvent (Anhydrous) | Base | Temp Profile | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to RT | 2 | 65% | Significant sulfonic acid hydrolysis byproduct observed. |
| Dichloromethane (DCM) | Pyridine | 0 °C to RT | 2 | 88% | Optimal. Clean conversion, easy removal of base via acid wash. |
| Tetrahydrofuran (THF) | DIPEA | 0 °C to RT | 4 | 75% | Slower reaction kinetics; trace impurities require column chromatography. |
| Acetonitrile (MeCN) | K₂CO₃ | 60 °C | 12 | 40% | Thermal degradation of the sulfonyl chloride prior to coupling. |
Conclusion
5-Chloro-2-hydroxybenzenesulfonyl chloride is far more than a simple reagent; it is a strategically designed scaffold that dictates the three-dimensional space and physicochemical properties of its derivatives. By understanding the causality behind its reactivity—from the regiocontrol of its synthesis to the hydrogen-bonding capacity of its ortho-hydroxyl group—researchers can reliably deploy this building block to construct high-affinity ligands, robust heterocycles, and novel therapeutic agents.
References
1.1, National Institutes of Health (PMC). 2.2, MilliporeSigma. 3.3, EPA CompTox Chemicals Dashboard.
Sources
discovery and history of 5-Chloro-2-hydroxybenzenesulfonyl chloride
Discovery, History, and Applications in Drug Development
Part 1: Chemical Identity & Significance[1]
5-Chloro-2-hydroxybenzenesulfonyl chloride (CAS 25319-95-3) is a specialized organosulfur intermediate critical to the synthesis of sulfonamide-based pharmacophores. While often overshadowed by its methylated derivative (5-chloro-2-methoxybenzenesulfonyl chloride), this compound represents a fundamental branch point in the "chlorosulfonation tree" of phenolic precursors.
It serves as a linchpin in the production of sulfonylurea antidiabetics and diuretics , acting as the electrophilic scaffold that introduces the sulfonamide moiety—a privileged structure in medicinal chemistry known for its ability to inhibit carbonic anhydrase and modulate ion channels.
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-Chloro-2-hydroxybenzenesulfonyl chloride |
| Common CAS | 25319-95-3 (Note: User-provided CAS 23165-59-5 is often misattributed; 25319-95-3 is the standard for the sulfonyl chloride form) |
| Molecular Formula | C₆H₄Cl₂O₃S |
| Molecular Weight | 227.06 g/mol |
| Physical State | Viscous oil or low-melting solid (often handled in solution) |
| Reactivity | Highly electrophilic; hydrolyzes rapidly in water to the sulfonic acid.[1][2] |
Part 2: Historical Evolution
The history of 5-Chloro-2-hydroxybenzenesulfonyl chloride is inextricably linked to the Golden Age of Sulfonamides (1930s-1950s) .
The Dye Industry Origins (Late 19th Century)
Like many modern pharmaceutical intermediates, this compound traces its lineage to the German dye industry. The chlorosulfonation of phenols was originally optimized to create water-soluble azo dyes. The introduction of the chlorine atom at the 5-position (para to the directing hydroxyl group in the precursor) was initially a method to tune the colorfastness and lipophilicity of the resulting dyes.
The Diuretic Revolution (1950s)
The true pharmaceutical significance emerged with the discovery of chlorothiazide and related thiazide diuretics. Researchers at Merck Sharp & Dohme, led by Karl Beyer and James Sprague, utilized chlorosulfonated anilines and phenols to synthesize carbonic anhydrase inhibitors. 5-Chloro-2-hydroxybenzenesulfonyl chloride became a model substrate for understanding how ortho-substituents (like the hydroxyl group) influenced the stability and pKa of the resulting sulfonamide.
The Sulfonylurea Era (1960s-Present)
The most critical application arose with the development of second-generation sulfonylureas like Glibenclamide (Glyburide) . The synthesis often proceeds via the protection (methylation) of the hydroxyl group. However, the hydroxy intermediate remains a vital tool for structure-activity relationship (SAR) studies, allowing chemists to synthesize metabolites or explore alternative ether linkages.
Part 3: Synthesis & Mechanistic Pathways
The industrial standard for producing 5-Chloro-2-hydroxybenzenesulfonyl chloride is the direct chlorosulfonation of 4-chlorophenol . This reaction is a classic example of Electrophilic Aromatic Substitution (EAS), governed by the directing effects of the hydroxyl and chloro substituents.
Mechanistic Logic
-
Substrate: 4-Chlorophenol.
-
Directing Groups:
-
-OH (Position 1): Strong activator, ortho/para director. Since the para position (4) is blocked by Chlorine, the electrophile is directed to the ortho position (2).
-
-Cl (Position 4): Weak deactivator, ortho/para director. It directs to positions 3 and 5 (ortho to itself).
-
-
The Conflict: The -OH group is a much stronger activator than -Cl is a director. Therefore, the incoming sulfonyl group (-SO₂Cl) is directed almost exclusively to the position ortho to the hydroxyl group.
-
Reagent: Chlorosulfonic acid (ClSO₃H) acts as both the solvent and the electrophile source.
Reaction Pathway Diagram
Caption: Stepwise conversion of 4-chlorophenol to the sulfonyl chloride via a sulfonic acid intermediate.
Part 4: Experimental Protocol
Safety Warning: Chlorosulfonic acid is violently reactive with water.[3] All glassware must be oven-dried. Perform all operations in a functioning fume hood.
Standard Operating Procedure (SOP)
Objective: Synthesis of 5-Chloro-2-hydroxybenzenesulfonyl chloride from 4-chlorophenol.
Materials:
-
4-Chlorophenol (1.0 eq)
-
Chlorosulfonic acid (3.0 - 5.0 eq)
-
Dichloromethane (DCM) or Chloroform (optional solvent)
-
Crushed Ice (for quenching)
Step-by-Step Protocol:
-
Preparation:
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.
-
Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.
-
Charge the flask with Chlorosulfonic acid (3.0 eq) . Cool to 0–5°C using an ice/salt bath.[4]
-
-
Addition:
-
Melt 4-Chlorophenol (mp 43°C) or dissolve in a minimal amount of dry DCM.
-
Add the phenol dropwise to the acid over 30–45 minutes. Crucial: Maintain internal temperature <10°C to prevent polymerization or polysulfonation.
-
-
Reaction:
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.
-
Optimization: For maximum conversion to the sulfonyl chloride (vs. the sulfonic acid), heat the mixture to 60°C for 2 hours . This drives the conversion of the intermediate -SO₃H to -SO₂Cl.
-
-
Quenching (The "Drowning" Step):
-
Prepare a large beaker with crushed ice (approx. 5x reaction volume).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Observation: The product will precipitate as a gummy white/off-white solid or oil.
-
-
Isolation:
-
Extract the aqueous quench mixture with DCM (3 x 50 mL).
-
Wash the organic layer with cold water (2x) and brine (1x).
-
Dry over anhydrous MgSO₄.
-
Concentrate in vacuo to yield the crude sulfonyl chloride.
-
Validation Criteria:
-
Physical: Off-white solid/oil.
-
TLC: Check disappearance of 4-chlorophenol (Rf ~0.4 in 20% EtOAc/Hex) and appearance of non-polar product.
-
Stability: Use immediately or store at -20°C under inert gas.
Part 5: Applications in Drug Discovery
The primary utility of 5-Chloro-2-hydroxybenzenesulfonyl chloride lies in its role as a scaffold for Fragment-Based Drug Discovery (FBDD) .
The Sulfonylurea Pathway
The most common industrial application involves the methylation of the hydroxyl group to form 5-Chloro-2-methoxybenzenesulfonyl chloride , a direct precursor to Glibenclamide.
Drug Synthesis Workflow Diagram
Caption: Divergent synthesis pathways leading to commercial drugs and research compounds.
Key Applications Table
| Application Area | Mechanism of Action | Downstream Compound |
| Metabolic Disease | K_ATP Channel Blocker | Glibenclamide (Glyburide) |
| Diuretics | Na+/Cl- Symporter Inhibition | Indapamide (Structural Analogues) |
| Antibacterials | Dihydropteroate Synthase Inhibition | Sulfa Drugs (Historical) |
| Dye Chemistry | Chromophore Stability | Acid Azo Dyes |
References
-
Synthesis of Sulfonyl Chlorides: Lindner, O., & Rodefeld, L. (2000).[5][6] "Benzenesulfonic Acids and Their Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Chlorosulfonation Protocol: Huntress, E. H., & Carten, F. H. (1940). "Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent".[6][7][8] Journal of the American Chemical Society, 62(3), 511–514.
-
Sulfonylurea Chemistry: Kurzer, F. (1950). "Sulfonylureas and Related Compounds".[8] Chemical Reviews, 50(1), 1–46.
-
Related Drug Synthesis (Glyburide): "Glibenclamide: A Review". Drugs, 1, 416–448 (1971).
-
Product Data: "5-Chloro-2-hydroxybenzenesulfonyl chloride Product Page". Sigma-Aldrich / MilliporeSigma.
Sources
- 1. prepchem.com [prepchem.com]
- 2. lookchem.com [lookchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
reaction of 5-Chloro-2-hydroxybenzenesulfonyl chloride with primary and secondary amines
[1]
Introduction & Scientific Context
The reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride (CHBSC) with amines is a cornerstone transformation in medicinal chemistry, particularly for generating "privileged scaffolds" used in antimicrobial, antiviral (RSV), and anticancer research.[1]
While the formation of sulfonamides is generally considered robust, this specific substrate presents a unique chemoselective challenge: the presence of an unprotected phenolic hydroxyl group (-OH) at the ortho position.
The Chemoselectivity Challenge
In this reaction, three nucleophiles compete for the electrophilic sulfur center:
-
The Amine (
): The desired nucleophile. -
The Phenoxide (
): Generated under basic conditions, leading to unwanted sulfonate esters (O-sulfonylation).[1] -
Water (
): Leading to hydrolysis (sulfonic acid formation).[1]
Successful synthesis requires protocols that maximize N-sulfonylation while suppressing O-sulfonylation and hydrolysis.[1] This guide provides two field-proven protocols: a "Green" aqueous method (Schotten-Baumann) and an Anhydrous method for sensitive substrates.[1]
Mechanistic Insight & Reaction Pathways[2]
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack on the sulfur atom, forming a trigonal bipyramidal intermediate.
Key Causality:
-
Basicity vs. Nucleophilicity: While the phenoxide is a strong base, primary amines are generally better nucleophiles toward the "soft" sulfonyl sulfur. However, if the pH is too high (
), the concentration of phenoxide increases, raising the risk of polymerization or dimer formation.[1] -
Ortho-Effect: The hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the sulfonyl oxygens in the product, stabilizing the sulfonamide. However, during the reaction, it creates steric bulk that may slow down the attack of bulky secondary amines.[1]
DOT Diagram: Reaction Pathways & Selectivity
Figure 1: Mechanistic pathways showing the competition between N-sulfonylation (desired) and O-sulfonylation/Hydrolysis.
Experimental Protocols
Method A: Modified Schotten-Baumann (Aqueous/Biphasic)
Best for: Simple primary/secondary amines, scale-up, and "green" chemistry requirements.[1] Principle: Uses a mild inorganic base in a biphasic system.[1] The water absorbs the HCl byproduct, while the organic phase solubilizes the sulfonyl chloride.
Reagents:
-
5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)[1]
-
Sodium Carbonate (
) (2.0 equiv)[1]
Protocol:
-
Preparation: Dissolve the amine (1.1 equiv) and
(2.0 equiv) in water. -
Addition: Dissolve the sulfonyl chloride (1.0 equiv) in THF or Acetone. Add this solution dropwise to the aqueous amine mixture at 0–5 °C over 20 minutes.
-
Why? Slow addition at low temperature minimizes hydrolysis of the sulfonyl chloride before it encounters the amine.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane).[1] The sulfonyl chloride spot should disappear.
-
-
Workup (The "Self-Validating" Step):
-
The reaction mixture will likely be basic (pH ~9-10).[1] At this pH, the phenolic product exists as a soluble phenoxide salt.[1]
-
Crucial Step: Acidify carefully with 1M HCl to pH 2–3.[1]
-
Observation: The target sulfonamide should precipitate out as a solid because the protonated phenol/sulfonamide is less soluble in water.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water if necessary.[1]
Method B: Anhydrous Conditions
Best for: Unreactive amines, moisture-sensitive substrates, or when O-sulfonylation is observed in Method A. Principle: Uses an organic base (Pyridine) which acts as both solvent/catalyst and acid scavenger.[1]
Reagents:
-
5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 equiv)[1]
-
Amine (1.0 – 1.1 equiv)[1]
-
Pyridine (Excess, usually 3–5 equiv or used as solvent)[1]
-
Solvent: Dichloromethane (DCM) (dry)[1]
Protocol:
-
Preparation: Dissolve the amine in dry DCM under an inert atmosphere (
or Ar). Add Pyridine.[1] -
Addition: Cool to 0 °C. Add the sulfonyl chloride (dissolved in minimal DCM) dropwise.
-
Catalysis (Optional): If the amine is sterically hindered, add 10 mol% DMAP (4-Dimethylaminopyridine).
-
Reaction: Stir at RT for 4–12 hours.
-
Workup:
-
Purification: Silica gel column chromatography (typically MeOH/DCM or EtOAc/Hexane gradients).[1]
Decision Matrix & Troubleshooting
Select the correct workflow based on your specific amine properties.[3]
DOT Diagram: Workflow Decision Tree[1]
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
Troubleshooting Data Table
| Problem | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry (Method B) or lower the temperature during addition (Method A). |
| O-Sulfonylation | pH too high (Phenoxide formation) | Switch from NaOH to |
| Disulfonylation | Excess Sulfonyl Chloride | Ensure strict 1:1 stoichiometry. Add Sulfonyl Chloride slowly to excess amine.[1][3] |
| Product Oiling Out | Impurities / Mixed Solvents | Acidify aqueous layer slowly with vigorous stirring to promote crystallization.[1] |
Applications & Relevance[3][5][6][7]
Compounds derived from this scaffold are not merely synthetic intermediates; they are bioactive pharmacophores.[1]
-
Antimicrobial Agents: 5-chloro-2-hydroxybenzenesulfonamides have shown efficacy against S. aureus (MRSA) and Mycobacterium species [1].[1]
-
Antiviral Activity: Derivatives have been identified as inhibitors of RSV replication and adenovirus infection [2].[4]
-
Mechanism of Action: The phenolic moiety often contributes to uncoupling oxidative phosphorylation or metal chelation within the active site of target enzymes.
References
-
Krátký, M., et al. (2012). "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold."[1][5] European Journal of Medicinal Chemistry, 50, 433-440.[1][5]
-
Li, Y., et al. (2020). "Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication."[1] European Journal of Medicinal Chemistry.
-
White, T. D., et al. (2012). "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."[1][6] Organic Process Research & Development, 16(5), 939–957.[1][6][7]
-
BenchChem Technical Support. "General Principles in the Synthesis of Sulfonamides."
-
Patent CN103570595A. "Preparation method of 5-chloro-2-aminobenzenesulfonamide."[1][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 5-Chloro-2-hydroxybenzenesulfonyl Chloride for the Synthesis of Novel Antibacterial Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Chloro-2-hydroxybenzenesulfonyl chloride as a key intermediate in the synthesis of novel sulfonamide-based antibacterial agents. This document outlines the underlying biochemical rationale, provides detailed and validated synthetic protocols, and offers expert insights into the structure-activity relationships that govern the efficacy of these compounds.
Introduction: The Enduring Relevance of the Sulfonamide Scaffold
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and their discovery marked a watershed moment in medicine.[1][2] They are synthetic bacteriostatic antibiotics with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[][4] The core value of the sulfonamide functional group lies in its ability to act as a bioisostere for the p-aminobenzoic acid (PABA) molecule, a critical substrate for bacterial folic acid synthesis.[5][6]
The starting material, 5-Chloro-2-hydroxybenzenesulfonyl chloride, offers a unique and advantageous scaffold for generating new chemical entities. The presence of the chloro and hydroxyl groups provides specific electronic and steric properties that can be exploited to enhance antibacterial potency and modulate pharmacokinetic profiles. The chloro group, being electron-withdrawing, can increase the acidity of the sulfonamide N-H bond, potentially leading to stronger interactions with the target enzyme.[1][6] The hydroxyl group offers a site for further derivatization or can participate in hydrogen bonding within the enzyme's active site.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The antibacterial effect of sulfonamides is achieved by disrupting the bacterial synthesis of tetrahydrofolate, a vital coenzyme required for the production of nucleic acids (DNA and RNA) and certain amino acids.[][5] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. This metabolic pathway presents an ideal target for selective toxicity.[2][5][7]
Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2][4] By binding to the active site of DHPS, they block the conversion of PABA into dihydropteroate, a precursor to dihydrofolate and subsequently tetrahydrofolate. This inhibition halts bacterial growth and replication, leading to a bacteriostatic effect.[][8]
Detailed Experimental Protocol
This protocol provides a robust method for synthesizing a library of sulfonamide derivatives from various primary and secondary amines.
Materials:
-
5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Protocol:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen amine (1.1 eq) in anhydrous DCM.
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Expert Insight: Cooling the reaction is critical to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine, preventing side reactions and degradation.
-
-
Sulfonyl Chloride Addition: Dissolve 5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes.
-
Expert Insight: A slow, dropwise addition is crucial to maintain temperature control and prevent the formation of undesired bis-sulfonated byproducts, especially with primary amines.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Expert Insight: This washing sequence is a self-validating system. The acid wash removes the organic base (pyridine/triethylamine), and the subsequent bicarbonate wash neutralizes any residual HCl, ensuring a clean crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final, pure sulfonamide derivative.
Evaluation of Antibacterial Activity
Once synthesized and purified, the novel sulfonamide derivatives must be evaluated for their biological activity. Standard in vitro microbiological assays are employed for this purpose.
Protocols for Antimicrobial Screening
-
Agar Well Diffusion Method: This is a preliminary screening method to qualitatively assess antibacterial activity. A standardized bacterial inoculum is spread over an agar plate. Wells are punched into the agar, and solutions of the test compounds at a known concentration are added. After incubation, the diameter of the zone of inhibition around each well is measured. A larger zone indicates greater antibacterial activity. [9]2. Minimum Inhibitory Concentration (MIC): This quantitative assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. [10][11]A series of dilutions of the test compound are prepared in a liquid growth medium and inoculated with the test organism. The MIC is determined after incubation by observing the lowest concentration tube with no visible turbidity. [10]
Data Presentation and Interpretation
Results are typically presented in a tabular format, comparing the MIC values of the synthesized compounds against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. [10][12]
| Compound ID | R-Group (from Amine) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
|---|---|---|---|
| STD-1 | Sulfamethoxazole | 8 | 16 |
| SYN-001 | 4-methylphenyl | 16 | 32 |
| SYN-002 | 2-nitrophenyl | 4 | 8 |
| SYN-003 | Thiazol-2-yl | 2 | 4 |
| SYN-004 | Pyrimidin-2-yl | 4 | 4 |
Table 1: Example MIC data for hypothetical sulfonamide derivatives synthesized from 5-Chloro-2-hydroxybenzenesulfonyl chloride. Lower values indicate higher potency.
Trustworthiness of Protocols: The described synthetic and analytical methods are standard, well-established procedures in medicinal chemistry. [13][14]The workup process includes neutralizing washes that ensure the removal of reagents and byproducts, leading to a purer crude product before final purification. The MIC assay is the gold standard for quantifying in vitro antibacterial efficacy.
References
- Chourasiya, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130718.
- Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
-
Massive Bio. (2025). Sulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
- Hassan, M. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
-
ResearchGate. (n.d.). Antimicrobial sulfonamide drugs. Retrieved from [Link]
- RSC Publishing. (2025).
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Saleem, H., et al. (2018).
- Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 81.
-
ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]
- Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Deriv
-
ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h). Retrieved from [Link]
-
SCIRP. (n.d.). Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
- Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. (n.d.). International Journal of Recent Technology and Engineering.
- Enhancing Antibacterial Activity through Structural Modification by Benzenesulfonylation of Methyl 𝛼 -D-Glucopyranoside. (2024). Recent Developments in Chemistry and Biochemistry Research.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. massivebio.com [massivebio.com]
- 6. frontiersrj.com [frontiersrj.com]
- 7. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. 2017-886 [excli.de]
- 11. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
application of 5-Chloro-2-hydroxybenzenesulfonyl chloride in medicinal chemistry
Application Note: 5-Chloro-2-hydroxybenzenesulfonyl chloride in Medicinal Chemistry
Executive Summary
5-Chloro-2-hydroxybenzenesulfonyl chloride is a bifunctional pharmacophore builder that bridges the gap between classic sulfonamide synthesis and modern sulfur-fluoride exchange (SuFEx) chemistry.[1] Unlike simple benzenesulfonyl chlorides, this compound possesses an ortho-hydroxyl group that introduces unique reactivity profiles—specifically the ability to access 1,2-benzoxathiole-2,2-dioxides (sultones) as reactive intermediates.
This guide details the protocols for chemoselective sulfonamide coupling, "sultone-gateway" synthesis, and conversion to sulfonyl fluorides for late-stage functionalization.
Chemical Properties & Handling
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
Reactivity: Highly moisture-sensitive.[1] Hydrolyzes to the sulfonic acid and HCl.[1]
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
-
Safety: Corrosive (Category 1B).[1] Lachrymator. Handle in a fume hood.
Critical Handling Note: The ortho-hydroxyl group makes this compound prone to self-condensation (dimerization) or intramolecular cyclization under basic conditions.[1] Strict temperature control (<0°C) is required during initial reagent mixing.[1][2]
Strategic Reaction Pathways
The utility of this building block lies in its dual electrophilic/nucleophilic nature.[1] The following diagram outlines the decision tree for synthetic planning:
Caption: Divergent synthetic pathways controlled by temperature and base stoichiometry.[1]
Detailed Experimental Protocols
Protocol A: Chemoselective N-Sulfonylation (Direct Route)
Objective: Synthesize sulfonamides while preserving the phenol and avoiding ester formation.[1]
Mechanism: At low temperatures, the sulfonyl chloride is significantly more electrophilic than the phenol is nucleophilic.[1] By controlling pH and temperature, the amine attacks the sulfur center before the phenol can deprotonate and attack a second molecule of sulfonyl chloride.[1]
Materials:
-
5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq)[1]
-
Primary/Secondary Amine (1.1 eq)[1]
-
Pyridine (2.0 eq) or Et3N (1.2 eq)[1]
-
Dichloromethane (DCM), anhydrous[1]
Step-by-Step:
-
Preparation: Dissolve the amine (1.1 eq) and base (Pyridine/Et3N) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Crucial: Higher temperatures favor O-sulfonylation.
-
Addition: Dissolve 5-Chloro-2-hydroxybenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quench: Acidify with 1M HCl to pH 2-3. This protonates the phenolate and solubilizes the pyridine salts.[1]
-
Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
Troubleshooting:
-
Observation: Formation of a gum/insoluble solid.[1]
-
Cause: Polymerization via intermolecular sulfonate ester formation.[1]
-
Fix: Dilute the reaction further (0.05 M) and ensure strictly <0°C addition.
Protocol B: The "Sultone Gateway" (Cyclization Strategy)
Objective: Generate the reactive intermediate 5-chloro-3H-1,2-benzoxathiole-2,2-dioxide to access diverse derivatives.
Context: Often, direct reaction is messy. Cyclizing the compound to the sultone purifies the reactive species.[1] The sultone can then be ring-opened by amines to yield the sulfonamide with high purity.[1]
Step-by-Step:
-
Cyclization: Dissolve the sulfonyl chloride in DCM. Add 2.0 eq of Triethylamine.[1] Stir at Room Temperature for 4 hours.
-
Observation: The solution may darken. Monitor by TLC (the sultone is less polar than the sulfonic acid).[1]
-
Isolation: Wash with water, dry, and concentrate.[1] The sultone is often a stable solid.[1]
-
Ring Opening: React the isolated sultone with an amine (1.0 eq) in refluxing Ethanol or Acetonitrile.
-
Result: The amine attacks the sulfur, opening the ring to yield the target ortho-hydroxy sulfonamide exclusively.[1]
Protocol C: SuFEx Activation (Synthesis of Sulfonyl Fluoride)
Objective: Convert the chloride to the fluoride (Ar-SO2F) for "Click" chemistry applications or protein profiling.[1]
Materials:
-
5-Chloro-2-hydroxybenzenesulfonyl chloride
-
KHF2 (Potassium Bifluoride)[1]
Step-by-Step:
-
Solution: Prepare a saturated solution of KHF2 (2.0 eq) in water.
-
Mixing: Dissolve the sulfonyl chloride in MeCN.
-
Reaction: Add the aqueous KHF2 to the MeCN solution. Stir vigorously at Room Temperature for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine.
-
Outcome: The resulting 5-chloro-2-hydroxybenzenesulfonyl fluoride is highly stable to hydrolysis but reactive toward specific nucleophiles (e.g., silyl ethers, amines) under SuFEx conditions.[1]
Bioactive Applications & Case Studies
Case Study 1: Carbonic Anhydrase Inhibitors (CAIs)
The sulfonamide moiety (-SO2NH2) is the classic "zinc-binding group" (ZBG) for Carbonic Anhydrase (CA) inhibition.[1]
-
Relevance: The 5-chloro-2-hydroxy substitution mimics the electronic and steric properties of several potent CA II and CA IX inhibitors.
-
Design: Reacting the title compound with Ammonia (NH3) yields the primary sulfonamide.[1] The ortho-hydroxyl group can participate in secondary hydrogen bonding within the enzyme active site, potentially improving isoform selectivity.[1]
| Compound Class | Target | Mechanism | Reference |
| Primary Sulfonamide | hCA II / IX | Zinc Coordination | [1] |
| Schiff Base Sulfonamide | Bacterial Growth | Folate Synthesis Inhibition | [2] |
Case Study 2: Antibacterial Agents
Derivatives where the sulfonamide nitrogen is linked to thiazole or pyrimidine rings (via the sultone or direct coupling) have shown efficacy against Gram-positive bacteria (e.g., S. aureus).[1] The 5-chloro substituent increases lipophilicity, aiding cell membrane penetration.[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Krátký, M., et al. (2012).[1] Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Link
-
Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[1] Link[1]
-
BenchChem Technical Support. (2025). General Protocols for Sulfonyl Chloride Reactivity. Link[1]
Sources
experimental procedure for the synthesis of novel sulfonamides from 5-Chloro-2-hydroxybenzenesulfonyl chloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The sulfonamide functional group is a ubiquitous pharmacophore in medicinal chemistry, widely utilized in the design of antimicrobial agents, anti-inflammatories, and target-specific inhibitors (e.g., WDR5 inhibitors)[1]. The synthesis of novel sulfonamides utilizing 5-chloro-2-hydroxybenzenesulfonyl chloride (CAS: 25319-95-3) presents a unique synthetic challenge due to the presence of an unprotected, electron-rich ortho-hydroxyl group.
Kinetically Driven Chemoselectivity
A common concern when utilizing 2-hydroxybenzenesulfonyl chlorides is the potential for competing O-sulfonylation (esterification) or polymerization. However, the synthesis relies on a kinetically driven chemoselectivity. Nitrogen is inherently more nucleophilic than oxygen. By strictly controlling the stoichiometry (maintaining the amine in slight excess) and managing the reaction temperature (0–5 °C during the initial exothermic addition), intermolecular N-sulfonylation outpaces any competing O-sulfonylation[2].
Furthermore, the electron-withdrawing nature of the 5-chloro substituent increases the electrophilicity of the sulfonyl sulfur, lowering the activation energy for the nucleophilic attack by the amine. Depending on the nucleophilicity and solubility of the target amine, this S–N coupling can be executed via an aqueous biphasic system (Schotten-Baumann conditions)[3] or an anhydrous homogeneous system[1].
Mechanistic pathway of sulfonamide synthesis via nucleophilic attack and elimination.
Experimental Protocols
To accommodate diverse amine libraries, two distinct self-validating protocols are provided. Method A is optimized for water-soluble primary and secondary alkyl amines, utilizing dynamic pH control[2]. Method B is designed for less nucleophilic anilines or sterically hindered amines, utilizing nucleophilic catalysis in an aprotic solvent[1].
Method A: Aqueous Biphasic System (Schotten-Baumann Conditions)
Causality: Water acts as an eco-friendly solvent while the inorganic base neutralizes the generated HCl. Maintaining a dynamic pH between 9.0 and 10.0 is critical; if the pH drops below 8, the amine protonates and loses nucleophilicity. If the pH exceeds 11, the sulfonyl chloride rapidly hydrolyzes to the unreactive sulfonic acid[3].
Reagents:
-
5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 equiv, 10 mmol, 2.27 g)
-
Amine (1.1 equiv, 11 mmol)
-
Sodium carbonate (
) (2.0 equiv, 20 mmol) -
Solvent: DI Water / THF (1:1 v/v, 40 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the amine (11 mmol) in 20 mL of DI water. If the amine is sparingly soluble, add up to 20 mL of THF to create a homogenous or fine biphasic mixture.
-
pH Adjustment: Add aqueous
dropwise until the pH of the solution stabilizes between 9.0 and 10.0. -
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Low temperatures suppress the hydrolysis of the highly reactive sulfonyl chloride.
-
Addition: Dissolve 5-chloro-2-hydroxybenzenesulfonyl chloride (10 mmol) in 10 mL of THF. Add this solution dropwise to the amine mixture over 15–20 minutes. Maintain vigorous stirring (≥600 rpm) to maximize the interfacial surface area.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Validation Checkpoint: Withdraw 10 µL of the organic layer, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is complete when the starting material (m/z ~225/227) is absent.
-
Workup: Acidify the mixture cautiously with 1N HCl to pH 4–5 to protonate the ortho-hydroxyl group, ensuring the product partitions into the organic phase. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Method B: Anhydrous Homogeneous System
Causality: For weakly nucleophilic anilines, water must be excluded to prevent competitive hydrolysis. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly electrophilic sulfonylpyridinium intermediate that accelerates the S–N coupling[1].
Reagents:
-
5-Chloro-2-hydroxybenzenesulfonyl chloride (1.1 equiv, 11 mmol, 2.50 g)
-
Aryl Amine / Aniline (1.0 equiv, 10 mmol)
-
Pyridine (Dry) (2.5 equiv, 25 mmol)
-
Solvent: Dichloromethane (DCM, Anhydrous) (30 mL)
Step-by-Step Procedure:
-
Preparation: Under an inert nitrogen atmosphere, dissolve the aryl amine (10 mmol) and dry pyridine (25 mmol) in 20 mL of anhydrous DCM.
-
Thermal Control: Cool the mixture to 0 °C using an ice bath.
-
Addition: Dissolve the sulfonyl chloride (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonated side products.
-
Propagation: Allow the reaction to warm to room temperature and stir for 8–12 hours.
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The product spot should be UV-active and distinctly separated from the starting aniline.
-
Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Wash sequentially with 1N HCl (2 × 20 mL) to remove excess pyridine, followed by saturated aqueous
(20 mL), and brine (20 mL). Dry over and concentrate. Purify via flash column chromatography if necessary.
Step-by-step experimental workflow for the synthesis and isolation of sulfonamides.
Quantitative Data & Yield Optimization
The following table summarizes the expected outcomes based on the steric and electronic properties of the amine nucleophile.
| Amine Classification | Recommended Method | Reaction Time | Expected Yield | Key Mechanistic Observation |
| Primary Alkyl (e.g., Propylamine) | Method A (Aqueous) | 2 hours | 85 – 92% | Rapid conversion; minimal steric hindrance allows for fast S-N bond formation. |
| Secondary Alkyl (e.g., Piperidine) | Method A (Aqueous) | 3 – 4 hours | 80 – 88% | Slight steric bulk increases reaction time[2]; highly stable products. |
| Electron-Rich Aryl (e.g., p-Anisidine) | Method B (Anhydrous) | 6 – 8 hours | 75 – 85% | Pyridine catalysis effectively overcomes the lower nucleophilicity of the aniline. |
| Electron-Poor Aryl (e.g., p-Nitroaniline) | Method B (Anhydrous) | 12 – 18 hours | 50 – 65% | Poor nucleophilicity requires extended reaction times; slight heating (40 °C) may be required. |
Analytical Validation Standards
To ensure the structural integrity of the synthesized 5-chloro-2-hydroxybenzenesulfonamides, the following analytical signatures must be verified:
-
Mass Spectrometry (LC-MS / ESI): The presence of the chlorine atom will dictate a distinct isotopic pattern. Look for the
or peaks exhibiting an approximate 3:1 intensity ratio for the and peaks, confirming the preservation of the 5-chloro substituent. -
H-NMR (400 MHz, DMSO-d6):
-
The phenolic
proton typically appears as a broad singlet far downfield ( 10.5–11.0 ppm), exchangeable with . -
The aromatic protons of the 5-chloro-2-hydroxyphenyl ring will present a characteristic splitting pattern: a doublet for H-6 (
~7.6 ppm, J ~2.5 Hz), a doublet of doublets for H-4 ( ~7.4 ppm, J ~8.8, 2.5 Hz), and a doublet for H-3 ( ~7.0 ppm, J ~8.8 Hz). -
The sulfonamide
(if a primary amine was used) will appear as a singlet or triplet (depending on adjacent coupling) between 7.5–8.5 ppm.
-
-
IR Spectroscopy: Confirm the presence of the sulfonamide group via strong asymmetric and symmetric
stretching bands typically located at 1330–1310 and 1160–1140 , respectively.
References
-
Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5) Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
- Source: U.S. Patent 4,556,733 (Google Patents)
-
Synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine Source: World Health Organization (WHO) Literature Index URL:[Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: Green Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
Application Note: Large-Scale Synthesis of Sulfonamides using 5-Chloro-2-hydroxybenzenesulfonyl Chloride
This Application Note provides a comprehensive technical guide for the large-scale synthesis of sulfonamides using 5-Chloro-2-hydroxybenzenesulfonyl chloride (CAS 23173-04-8) .
Introduction & Strategic Analysis
The synthesis of sulfonamides from sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, particularly for developing carbonic anhydrase inhibitors, diuretics, and antitumor agents. 5-Chloro-2-hydroxybenzenesulfonyl chloride presents a unique synthetic challenge and opportunity due to its bifunctional nature : it contains a highly electrophilic chlorosulfonyl group and a nucleophilic phenolic hydroxyl group in the ortho position.
The "Phenol Problem" in Scale-Up
In standard sulfonylation protocols, a base (e.g., Triethylamine, Pyridine, or NaOH) is used to scavenge the HCl byproduct. However, basic conditions deprotonate the ortho-hydroxyl group, generating a phenolate anion. This creates a competition between:
-
Pathway A (Desired): Amine attacks Sulfonyl Chloride
Sulfonamide. -
Pathway B (Undesired): Phenolate attacks Sulfonyl Chloride
Sulfonate Ester (Dimerization/Polymerization).
Strategic Solution: To ensure high yield and purity on a large scale, the reaction kinetics must be manipulated to favor Pathway A. This is achieved through Inverse Addition (keeping the electrophile concentration low) and strict Temperature Control to suppress the reactivity of the sterically hindered phenolate compared to the primary/secondary amine.
Chemical Structure & Properties
| Property | Data |
| Chemical Name | 5-Chloro-2-hydroxybenzenesulfonyl chloride |
| CAS Number | 23173-04-8 |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~85–89 °C (Decomposes) |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |
| Storage | Moisture sensitive; Store at 2–8 °C under inert gas |
Reaction Mechanism & Logic
The following diagram illustrates the competing pathways and the logic behind the optimized protocol.
Figure 1: Mechanistic competition between sulfonamide formation and sulfonate ester polymerization. Low temperature favors the blue pathway.
Experimental Protocols
Protocol A: Direct Synthesis (Primary/Secondary Amines)
Best for: Nucleophilic amines (alkyl amines, electron-rich anilines). Scale: 10 g – 100 g
Materials
-
Reagent: 5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 equiv)
-
Substrate: Amine (1.1 equiv)
-
Base: Pyridine (2.5 equiv) OR Triethylamine (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Nitrogen (
). -
Amine Solubilization: Charge the flask with the Amine (1.1 equiv), Base (2.5 equiv), and DCM (10 mL per gram of sulfonyl chloride). Cool the mixture to -5 °C to 0 °C using an ice/salt bath.
-
Why? Having the amine in excess and cold ensures it captures the sulfonyl chloride immediately upon addition.
-
-
Reagent Addition (Critical): Dissolve 5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 equiv) in a minimum volume of DCM. Transfer to the addition funnel.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise over 30–60 minutes. Maintain internal temperature < 5 °C .
-
Why? Slow addition prevents localized "hotspots" of high concentration where the phenol could compete for the sulfonyl center.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench & Workup:
-
Dilute with DCM.[1]
-
Wash with 1M HCl (2x) to remove excess base and amine.
-
Wash with Water (1x) and Brine (1x).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene/Heptane. Avoid chromatography if possible for large scales.
Protocol B: Protection Strategy (Weak Nucleophiles)
Best for: Sterically hindered amines or electron-deficient anilines where the direct reaction is sluggish.
-
Acetylation: Pre-treat the sulfonyl chloride with Acetyl Chloride (1.1 equiv) to protect the phenol as an acetate.
-
Sulfonylation: React the protected sulfonyl chloride with the amine using Protocol A.
-
Global Deprotection: Treat the resulting sulfonamide with mild aqueous base (NaOH/MeOH) to remove the acetyl group and release the free phenol.
Large-Scale Workflow Visualization
Figure 2: Optimized workflow for batch synthesis (10g+ scale).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oligomers | Phenol competing with amine. | Decrease Temperature during addition. Ensure Amine is in excess (1.1–1.2 eq). Switch to Inverse Addition . |
| Hydrolysis (Sulfonic Acid) | Wet solvents or atmospheric moisture. | Use Anhydrous DCM/THF . Ensure |
| Dark Color / Tars | Oxidation of phenol or exothermic runaway. | Control exotherm strictly (< 5°C). Use degassed solvents to prevent phenol oxidation. |
| Incomplete Reaction | Weak amine nucleophilicity.[2] | Add catalyst: DMAP (5 mol%) . Heat to reflux only after initial addition is complete. |
Safety & Handling (E-E-A-T)
-
Corrosivity: 5-Chloro-2-hydroxybenzenesulfonyl chloride reacts violently with water to release HCl gas.[3] Handle in a fume hood.
-
Sensitizer: Sulfonamides are known sensitizers. Wear double nitrile gloves and a respirator when handling solids.
-
Thermal Stability: Do not heat the neat sulfonyl chloride above 60 °C as it may decompose with gas evolution (
).
References
-
General Sulfonamide Synthesis: "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Available at: [Link]
-
Reactivity of Hydroxy-Sulfonyl Chlorides: King, J. F., et al. "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride." Canadian Journal of Chemistry, 1984. [Link]
-
Chemoselectivity in Sulfonylation: "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides." Organic Letters. [Link]
-
Reagent Data: "5-Chloro-2-hydroxybenzenesulfonyl chloride Properties." PubChem. [Link]
Sources
Application Note: Efficient One-Pot Reaction of 5-Chloro-2-hydroxybenzenesulfonyl chloride with Amines
Executive Summary
This application note details the one-pot synthesis of functionalized 5-chloro-2-hydroxybenzenesulfonamides , a privileged scaffold in medicinal chemistry known for its potent carbonic anhydrase inhibition (CAI) and antimicrobial activity .
Unlike standard sulfonylation protocols, this guide focuses on preserving the critical 2-hydroxy motif —essential for intramolecular hydrogen bonding and active site recognition—while maximizing yield and purity through a streamlined, chromatography-free workup. We provide a robust protocol for coupling 5-Chloro-2-hydroxybenzenesulfonyl chloride (5-Cl-2-OH-BSC) with diverse amines (primary, secondary, and amino acids), emphasizing reaction kinetics, solvent effects, and the "molecular clip" conformation that drives bioactivity.
Scientific Background & Utility
The "Molecular Clip" Scaffold
The 5-chloro-2-hydroxybenzenesulfonamide core is not merely a structural linker; it acts as a supramolecular synthon . The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the sulfonamide nitrogen (
-
Pharmacophore Utility: This locked conformation mimics the transition state for various enzyme active sites, particularly Carbonic Anhydrases (hCA I, II, IX, XII) , where the sulfonamide binds to the Zinc ion and the phenol interacts with hydrophilic residues.
-
One-Pot Advantage: Traditional methods often require protecting the phenolic hydroxyl to prevent ester formation. This protocol utilizes chemoselective amine capture under controlled pH/temperature, eliminating protection/deprotection steps.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. The amine acts as the nucleophile, attacking the sulfur atom to form a pentacoordinate transition state, followed by the expulsion of the chloride ion.
Key Selectivity Challenge: The starting material contains two electrophilic sites (sulfonyl chloride and the phenolic proton which can be deprotonated). However, the sulfonyl chloride is significantly more electrophilic towards amines than the phenol is towards esterification (under mild basic conditions), allowing for high chemoselectivity.
Figure 1: Mechanistic pathway of the sulfonylation reaction highlighting the formation of the stable intramolecular hydrogen bond.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Substrate: 5-Chloro-2-hydroxybenzenesulfonyl chloride (Purity >97%). Note: Hydrolyzes rapidly in moist air; store under inert gas.
-
Amines: Primary or secondary amines (1.1 equiv).
-
Base: Pyridine (solvent/base) OR Triethylamine (1.2 equiv) with DCM/THF.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Quench: 1M HCl (aq).
Standard Operating Procedure (SOP)
This protocol is optimized for a 1.0 mmol scale.
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add 1.0 mmol (227 mg) of 5-Chloro-2-hydroxybenzenesulfonyl chloride.
-
Dissolve in 5 mL anhydrous DCM . Cool to 0°C (ice bath).
Step 2: Amine Addition (The Critical Step)
-
In a separate vial, mix 1.1 mmol of the amine and 1.2 mmol of Triethylamine (TEA) in 2 mL DCM .
-
Crucial: Add the amine/base mixture dropwise to the sulfonyl chloride solution over 10 minutes.[1]
-
Why? Rapid addition causes localized heating, which may trigger side reactions (e.g., disulfonylation or polymerization).
-
-
Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours .
-
Monitoring: Check by TLC (Solvent: Hexane/EtOAc 7:3). The starting sulfonyl chloride (
) should disappear.
-
Step 3: Work-up (One-Pot Purification)
-
Quench: Add 10 mL of 1M HCl to the reaction mixture.
-
Function: Neutralizes excess amine/TEA and protonates the phenolic hydroxyl (ensuring it is not a phenolate salt).
-
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Wash: Wash with Water (1 x 10 mL) followed by Brine (1 x 10 mL).
-
Dry & Concentrate: Dry over anhydrous
, filter, and evaporate solvent under reduced pressure. -
Crystallization: Most products precipitate as off-white solids upon adding cold Hexane or Ether. Recrystallize from Ethanol/Water if necessary.
Data Summary: Solvent & Base Screening
Yields based on reaction with Aniline (1.0 mmol).
| Solvent | Base | Temp | Time | Yield (%) | Notes |
| DCM | TEA | 0°C -> RT | 2 h | 92% | Optimal. Cleanest profile. |
| THF | Pyridine | RT | 4 h | 85% | Pyridine removal requires acid wash. |
| DMF | 60°C | 1 h | 65% | Significant hydrolysis of sulfonyl chloride. | |
| Water/Acetone | RT | 1 h | 78% | "Schotten-Baumann" conditions; good for amino acids. |
Advanced One-Pot Cascade (Schiff Base Formation)
For applications requiring further functionalization (e.g., creating multidentate ligands), the sulfonamide formed can be reacted in situ with aldehydes if the amine component contains a second amino group (e.g., using hydrazine or diamines).
Workflow:
-
Sulfonylation: React 5-Cl-2-OH-BSC with Hydrazine hydrate (excess)
Sulfonohydrazide. -
Condensation: Add Aldehyde (1.0 equiv) + cat. Acetic Acid directly to the pot.
-
Result: Formation of Sulfonohydrazones (Bioactive antimicrobial agents).
Figure 2: Operational workflow for standard and cascade synthesis protocols.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous; use fresh reagent. |
| O-Sulfonylation | Phenol reacting (Ester formation) | Maintain mild basicity (TEA/DCM). Avoid strong bases (NaH, NaOH) in organic solvents. |
| Sticky Oil Product | Trapped Solvent/Impurities | Triturate with cold Diethyl Ether or Hexane to induce crystallization. |
| Color Change (Red) | Oxidation of Phenol | Perform reaction under |
Safety (HSE)
-
Corrosivity: 5-Chloro-2-hydroxybenzenesulfonyl chloride causes severe skin burns and eye damage. Wear nitrile gloves, goggles, and a lab coat.
-
Lachrymator: The reagent may release HCl gas upon hydrolysis. Handle strictly inside a fume hood.
-
Waste: Dispose of aqueous layers containing pyridine/TEA in basic organic waste streams; chlorinated solvents in halogenated waste.
References
-
Synthesis and Antimicrobial Activity of Sulfonamides
-
Chohan, Z. H., et al. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide.[2] Acta Crystallographica Section E.
-
-
Carbonic Anhydrase Inhibition
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
-
General Sulfonylation Protocols
- Organic Chemistry Portal. Synthesis of Sulfonamides.
-
One-Pot Sultam Synthesis (Contextual)
- Mondal, S., et al. (2018).
Sources
Advanced Catalytic Methodologies for the Sulfonylation of Amines with 5-Chloro-2-hydroxybenzenesulfonyl Chloride
Executive Summary
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. However, the sulfonylation of amines using 5-Chloro-2-hydroxybenzenesulfonyl chloride (5-CHBSC) presents a unique synthetic challenge. The presence of an unprotected hydroxyl group ortho to the highly reactive sulfonyl chloride moiety introduces competing reaction pathways, including O-sulfonylation, oligomerization, and electronic deactivation. This application note details field-proven, catalytically driven methodologies—specifically utilizing nucleophilic organocatalysts (DMAP/DABCO) and transition metal systems (Cu-based)—to achieve high-yielding, chemoselective N-sulfonylation.
The Chemical Challenge: 5-CHBSC's Dual Reactivity
Standard Schotten-Baumann conditions or the use of weak bases (e.g., collidine) often fail when applied to 5-CHBSC. The causality behind this failure is two-fold:
-
Phenoxide Formation: Under basic conditions, the 2-hydroxyl group is deprotonated. The resulting phenoxide is a strong nucleophile that can attack the sulfonyl chloride of an adjacent molecule, leading to rapid oligomerization.
-
Electronic Repulsion: Even if oligomerization is suppressed, the electron-donating nature of the phenoxide drastically reduces the electrophilicity of the adjacent sulfur center, stalling the addition of weak or sterically hindered amines.
To bypass these intrinsic barriers, the reaction must be kinetically driven toward N-sulfonylation faster than the phenoxide can interfere. This is achieved through targeted catalysis.
Mechanistic Causality: Overcoming the Ortho-Effect via Catalysis
Nucleophilic Activation (DMAP vs. DABCO)
The addition of a nucleophilic catalyst fundamentally alters the reaction pathway. 4-Dimethylaminopyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) both attack the sulfonyl chloride to form a highly electrophilic sulfonylammonium intermediate.
However, DMAP is vastly superior for 5-CHBSC. While DABCO is a stronger nucleophile, it is also a million times better as a leaving group, making its sulfonyl intermediate highly transient . In contrast, DMAP forms a highly resonance-stabilized sulfonyl-DMAP intermediate. This stabilization lowers the energy barrier for the subsequent amine addition, allowing the reaction to proceed efficiently even with sterically hindered primary and secondary amines, effectively outcompeting the O-sulfonylation pathway .
Fig 1: Mechanistic pathway of DMAP-catalyzed sulfonylation of 5-CHBSC.
Lewis Acid Activation (Copper-Catalysis)
For highly unreactive anilines or when strictly avoiding strong bases is necessary, Copper(II) catalysis provides an alternative. Cu(II) salts coordinate with the amine, increasing its local effective concentration, while acting as a mild Lewis acid to activate the sulfonyl chloride . This dual-activation mechanism allows the reaction to proceed in mild, biphasic conditions without deprotonating the 2-hydroxyl group of 5-CHBSC.
Comparative Efficiency Data
The following table summarizes the quantitative performance of various catalytic systems when reacting 5-CHBSC with a standard secondary amine (e.g., piperidine) at a 1.2 mmol scale.
| Catalyst System | Additive / Base | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (N- vs O-) |
| None | Collidine | 25 | 24 | < 20 | Poor (Oligomerization dominant) |
| DABCO (10 mol%) | Et₃N | 0 to 25 | 4 | 72 - 78 | Good (~85% N-selective) |
| DMAP (10 mol%) | Et₃N | 0 to 25 | 2 | 88 - 95 | Excellent (>95% N-selective) |
| Cu(OAc)₂ (5 mol%) | K₂CO₃ (Aq/Org) | 50 | 6 | 85 - 90 | Excellent (Mild conditions) |
Self-Validating Experimental Protocols
Protocol A: DMAP-Assisted Homogeneous Sulfonylation
This protocol is optimized for standard primary and secondary amines. The strict temperature control during catalyst addition is the causal factor preventing premature phenoxide-driven side reactions.
Fig 2: Self-validating experimental workflow for DMAP-catalyzed sulfonylation.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the amine (1.0 equiv, 1.0 mmol) and 5-CHBSC (1.1 equiv, 1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Thermal Control: Submerge the flask in an ice-water bath to reach exactly 0 °C. Causality: The subsequent addition of base is exothermic; keeping the reaction at 0 °C prevents the transient phenoxide from attacking unreacted sulfonyl chloride.
-
Catalyst & Base Addition: Add DMAP (0.1 equiv, 0.1 mmol) followed dropwise by Triethylamine (Et₃N, 1.5 equiv, 1.5 mmol).
-
Validation Checkpoint 1: A slight yellowing of the solution indicates the formation of the sulfonyl-DMAP complex.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active spot corresponding to 5-CHBSC (R_f ~0.6) should completely disappear, replaced by a lower R_f product spot.
-
-
Quenching & Washing: Add 10 mL of 1M HCl to the reaction mixture and stir vigorously for 5 minutes.
-
Causality: The acid protonates both DMAP and Et₃N, forcing them into the aqueous layer and halting any further reaction.
-
-
Isolation: Separate the organic layer. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Checkpoint 3: Test the final organic wash with pH paper; it must be neutral (pH ~7), confirming the complete removal of all basic catalysts.
-
Protocol B: Copper-Catalyzed Mild Biphasic Sulfonylation
This protocol is ideal for unreactive anilines or when avoiding organic bases is preferred to protect sensitive functional groups.
Step-by-Step Procedure:
-
Biphasic Setup: In a reaction vial, dissolve the amine (1.0 mmol) and 5-CHBSC (1.2 mmol) in ethyl acetate (5 mL). Add an aqueous solution of K₂CO₃ (2.0 mmol in 5 mL H₂O).
-
Catalyst Addition: Add Cu(OAc)₂ (5 mol%, 0.05 mmol) to the biphasic mixture.
-
Causality: The copper partitions at the interface, coordinating the amine and the sulfonyl chloride, facilitating the cross-coupling without requiring a homogeneous strong base.
-
-
Heating: Seal the vial and heat to 50 °C under vigorous stirring (1000 rpm) for 6 hours.
-
Validation Checkpoint 1: The biphasic mixture will turn a distinct pale blue/green hue, indicative of the active Cu-amine complex.
-
-
Workup: Cool to room temperature. Separate the layers and extract the aqueous phase with EtOAc (2 × 5 mL).
-
Purification: Combine the organic layers, wash with saturated EDTA solution (to chelate and remove residual copper), dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint 2: The organic layer must be completely colorless after the EDTA wash. Any residual blue/green tint indicates incomplete copper removal, which can catalyze degradation during storage.
-
References
-
Baidya, M., Kobayashi, S., Brotzel, F., Schmidhammer, U., Riedle, E., & Mayr, H. "DABCO and DMAP—Why Are They Different in Organocatalysis?" Angewandte Chemie International Edition, 2007, 46(32), 6176-6179. URL:[Link]
-
Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Hurevich, M. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry, 2017, 13, 806-816. URL:[Link]
-
Zhang, F., Zheng, D., Lai, L., Cheng, J., Sun, J., & Wu, J. "Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines." Organic Letters, 2018, 20(4), 1167-1170. URL:[Link]
Troubleshooting & Optimization
troubleshooting low yield in sulfonamide synthesis with 5-Chloro-2-hydroxybenzenesulfonyl chloride
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis Focus: Reactions utilizing 5-Chloro-2-hydroxybenzenesulfonyl chloride
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers encounter significant yield drops when working with bifunctional sulfonyl chlorides. 5-Chloro-2-hydroxybenzenesulfonyl chloride presents a classic chemoselectivity dilemma: it contains both a highly electrophilic sulfonyl chloride group and a potentially nucleophilic phenolic hydroxyl (-OH) group.
This guide provides field-proven insights, diagnostic matrices, and self-validating protocols to help you bypass oligomerization and hydrolysis, ensuring high-yielding S-N bond formation.
The Chemoselectivity Dilemma: Mechanistic Causality
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine is a standard nucleophilic acyl substitution. To drive the reaction forward and neutralize the generated HCl, a base is strictly required 1.
However, the unprotected phenol on 5-chloro-2-hydroxybenzenesulfonyl chloride has a pKa of ~9.0. If you use a strong organic base like Triethylamine (TEA, pKa ~10.7) or DIPEA, the phenol is rapidly deprotonated into a phenoxide ion. Phenoxide is a significantly stronger nucleophile than most aliphatic or aromatic amines. Instead of the amine attacking the sulfonyl chloride, the phenoxide of one molecule attacks the sulfonyl chloride of another, triggering a runaway O-S bond formation cascade that results in sulfonate ester oligomers 2.
Fig 1: Chemoselectivity pathways in the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride.
Diagnostic Data Matrix
Before adjusting your protocol, use LC-MS or TLC to identify which parasitic pathway is consuming your starting material (SM).
| Observation (LC-MS / TLC) | Expected Mass Change | Root Cause | Mechanistic Explanation | Corrective Action |
| Intractable smearing, multiple high-mass peaks | +190.6 Da (per repeating unit) | Oligomerization | Strong base deprotonates phenol (pKa ~9); phenoxide attacks sulfonyl chloride. | Switch to weaker base (Pyridine) or use In Situ Silylation (Protocol B). |
| Complete SM consumption, no product formed | -18.4 Da (SM to Acid) | Hydrolysis | Water in solvent/reagents outcompetes the amine nucleophile 1. | Dry solvents over molecular sieves; ensure amine is strictly anhydrous. |
| Unreacted amine, SM degradation | N/A | Thermal Degradation | Exothermic addition raised temp >10°C, destroying the sulfonyl chloride. | Add sulfonyl chloride dropwise at 0°C; strictly control addition rate. |
Deep-Dive FAQs
Q: Why does my standard TEA/DCM protocol fail completely with this substrate? A: Triethylamine (TEA) is too basic. It creates a high equilibrium concentration of the phenoxide ion. Because O-S bond formation (esterification) under these conditions is often faster than S-N bond formation (amination), your yield of the desired sulfonamide plummets.
Q: Can I just use excess amine instead of adding a tertiary amine base? A: Yes, provided your reactant amine is not highly basic. Using 2.0 to 2.5 equivalents of the reactant amine allows it to act as both the nucleophile and the acid scavenger. If the amine's conjugate acid has a pKa < 9, it will not significantly deprotonate the phenol, kinetically favoring sulfonamide formation.
Q: How critical is temperature control during the addition phase? A: Absolutely critical. The desired S-N bond formation is fast and kinetically favored at 0°C. However, side reactions (hydrolysis and oligomerization) accelerate exponentially at room temperature. Always add the sulfonyl chloride dropwise to a pre-chilled solution 1.
Validated Experimental Workflows
To achieve >85% yields, we recommend abandoning standard batch conditions and adopting one of the following two self-validating protocols.
Protocol A: The Dynamic pH Biphasic Method (Schotten-Baumann)
Best for: Robust, water-soluble amines (e.g., piperidine, morpholine).
Causality: By using an aqueous inorganic base (Na₂CO₃) and carefully controlling the pH between 9.0 and 10.0, the amine remains in its active, nucleophilic state while the concentration of the phenoxide ion is heavily suppressed. The biphasic nature physically separates the reactive species, minimizing self-condensation 3.
Step-by-Step:
-
Suspend the amine (1.0 eq, e.g., 20.0 mmol) in 100 mL of deionized water.
-
Chill the suspension to 0–5°C using an ice bath.
-
Add a basic aqueous solution of Na₂CO₃ dropwise until the pH stabilizes strictly between 9.0 and 10.0.
-
Slowly add 5-chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq, 20.0 mmol) over 15 minutes, maintaining vigorous stirring.
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Self-Validation Checkpoint: Slowly add concentrated HCl until the pH drops to ~2.0. The unreacted amine will protonate and wash into the aqueous layer, while the desired phenolic sulfonamide will abruptly crash out as a white precipitate [[3]](). Filter and dry.
Protocol B: In Situ Silylation-Desilylation (Advanced)
Best for: Sensitive, complex, or poorly water-soluble amines.
Causality: Temporarily masking the phenol as a trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)acetamide (BSA) completely neutralizes its nucleophilicity. The sulfonylation proceeds cleanly without oligomerization, and the labile TMS group is seamlessly cleaved during a standard mild acidic workup 2.
Fig 2: In situ silylation-desilylation workflow to prevent phenoxide-driven oligomerization.
Step-by-Step:
-
Dissolve 5-chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add BSA (1.1 eq) dropwise at room temperature. Stir for 30 minutes.
-
Self-Validation Checkpoint 1: Spot the mixture on a TLC plate (Hexanes/EtOAc). The highly polar phenolic starting material will disappear, replaced by a non-polar TMS-protected intermediate near the solvent front 2.
-
-
Chill the reaction to 0°C. Add the amine (1.0 eq) followed by Pyridine (1.2 eq).
-
Stir for 2–4 hours, allowing the vessel to reach room temperature.
-
Quench the reaction by adding an equal volume of 1M HCl. Stir vigorously for 15 minutes.
-
Self-Validation Checkpoint 2: The acidic wash simultaneously quenches the pyridine and cleaves the TMS ether. TLC will confirm the disappearance of the non-polar intermediate and the emergence of the final product spot.
-
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
References
1.1 - Benchchem 2.3 - WHO 3.2 - ResearchGate
Sources
side reactions and byproduct formation in reactions of 5-Chloro-2-hydroxybenzenesulfonyl chloride
The following Technical Support Guide addresses the specific reactivity, side reactions, and handling protocols for 5-Chloro-2-hydroxybenzenesulfonyl chloride . This content is designed for researchers and process chemists requiring high-fidelity control over sulfonylation reactions.
Topic: Troubleshooting Side Reactions & Byproduct Formation Reagent CAS: 25319-95-3 Molecular Formula: C₆H₄Cl₂O₃S
Core Reactivity & The "Ortho-Effect"
Q: Why does this specific sulfonyl chloride behave differently than benzenesulfonyl chloride?
A: The defining feature of 5-Chloro-2-hydroxybenzenesulfonyl chloride is the ortho-hydroxyl group . Unlike standard sulfonyl chlorides (e.g., Tosyl chloride), the proximity of the nucleophilic hydroxyl group (-OH) to the electrophilic sulfonyl group (-SO₂Cl) creates a high propensity for intramolecular cyclization .
Under basic conditions, the hydroxyl group is deprotonated to a phenoxide, which can immediately attack the sulfur center. This competes directly with your desired intermolecular reaction (e.g., sulfonamide formation).
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired sulfonylation and the parasitic sultone formation/hydrolysis pathways.
Figure 1: Mechanistic divergence showing the competition between intermolecular sulfonylation and intramolecular cyclization (sultone formation).
Troubleshooting Side Reactions
Issue 1: Formation of Insoluble Precipitate (Sultone)
User Report: "I am running a reaction with a primary amine in basic aqueous media (Schotten-Baumann conditions). I see a non-polar solid precipitating that is NOT my product."
Diagnosis: You have likely formed 5-chloro-1,2-benzoxathiole 2,2-dioxide (the sultone).
-
Cause: The base deprotonated the phenol before the amine could attack the sulfonyl chloride. The intramolecular reaction (
) is kinetically favored over the intermolecular attack ( ) when the amine concentration is low or the amine is non-nucleophilic. -
Solution:
-
Change Base Addition: Do not pre-mix the sulfonyl chloride with strong base. Add the base slowly to a mixture of the amine and the sulfonyl chloride.
-
Switch Solvent: Move from aqueous base to an organic solvent (DCM, THF) using a mild organic base (e.g., Pyridine or TEA) where the phenoxide character is less pronounced.
-
Ring Opening: If the sultone has formed, it can sometimes be converted to the desired sulfonamide by heating with an excess of the amine, as the sultone itself acts as a sulfonylating agent (though less reactive).
-
Issue 2: "Sticky" Gum Formation (Oligomerization)
User Report: "My reaction mixture turned into a viscous gum, and mass spec shows repeating units of mass [M-HCl]."
Diagnosis: Intermolecular O-sulfonylation (Oligomerization).
-
Cause: The phenoxide of one molecule attacked the sulfonyl chloride of another. This creates a sulfonate ester linkage, leading to dimers, trimers, and oligomers.
-
Mechanism:
-
Prevention:
-
High Dilution: Run the reaction at a lower concentration (0.05 M - 0.1 M) to favor the reaction with the external nucleophile (amine) over the intermolecular self-reaction.
-
Nucleophile Excess: Ensure the amine is present in excess (1.2 - 1.5 equivalents) relative to the sulfonyl chloride.
-
Issue 3: Hydrolysis (Sulfonic Acid Formation)
User Report: "The starting material is disappearing, but I am isolating a water-soluble acid instead of my sulfonamide."
Diagnosis: Hydrolysis to 5-chloro-2-hydroxybenzenesulfonic acid .
-
Cause: Presence of water in the solvent or high humidity during storage. The electron-withdrawing chlorine atom makes the sulfonyl center highly electrophilic and susceptible to moisture.
-
Prevention:
-
Use anhydrous solvents (DCM, Acetonitrile).
-
Store the reagent under inert gas (Nitrogen/Argon) in a desiccator.
-
Quality Check: Before use, check the melting point. If significantly higher than 55-57°C (or if it appears as a high-melting solid), it may have fully hydrolyzed to the sulfonic acid (which has a much higher MP).
-
Optimized Experimental Protocol
To maximize yield and selectivity for sulfonamide formation, follow this "Reverse Addition" protocol designed to suppress phenoxide formation.
Reagents:
-
5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step:
-
Preparation: Dissolve the Amine and Base in anhydrous DCM at 0°C under nitrogen atmosphere.
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine/base mixture over 15-30 minutes.
-
Rationale: Keeping the sulfonyl chloride concentration low relative to the amine minimizes self-condensation (oligomerization).
-
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Quench: Acidify carefully with 1M HCl to pH 2-3.
-
Rationale: This protonates the phenolic oxygen (preventing water solubility of the salt) and keeps the sulfonamide protonated if it's acidic.
-
-
Workup: Extract with EtOAc or DCM. The sulfonic acid byproduct (if any) will remain in the aqueous phase.
Troubleshooting Summary Table
| Symptom | Probable Byproduct | Root Cause | Corrective Action |
| Low Yield / Non-polar solid | Sultone (Cyclic Sulfonate) | Base added too fast; Phenoxide formed before amine attack. | Use "Reverse Addition" (add chloride to amine). Avoid strong aqueous bases (NaOH). |
| Viscous Gum / Polymer | Polysulfonate Oligomers | High concentration; Intermolecular reaction. | Increase dilution. Ensure Amine is in excess (>1.2 eq). |
| Water-soluble Product | Sulfonic Acid | Moisture in solvent; Old reagent. | Use anhydrous solvents. Verify reagent quality (MP check). |
| No Reaction | Unreacted Chloride | Amine is non-nucleophilic (e.g., aniline with EWG). | Use a catalyst (DMAP, 5-10 mol%) to activate the sulfonyl group. |
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzenesulfonyl chloride. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2024). Chemical Reactivity Worksheet: Benzenesulfonyl Chloride. CAMEO Chemicals. Retrieved from
-
BenchChem. (2025). Technical Support: Sulfonyl Chloride Reactivity. Retrieved from
Sources
purification and recrystallization of sulfonamides derived from 5-Chloro-2-hydroxybenzenesulfonyl chloride
Technical Support Center: 5-Chloro-2-hydroxybenzenesulfonyl Chloride Derivatives Subject: Synthesis, Purification, and Recrystallization Guide Ticket ID: #CHEM-5Cl-OH-001 Status: Open / Resolved
Executive Summary & Chemical Context
User Query: "I am synthesizing sulfonamides from 5-Chloro-2-hydroxybenzenesulfonyl chloride. My yields are inconsistent, and the product often oils out or contains impurities. How do I purify and recrystallize this effectively?"
Scientist’s Analysis: The core challenge with 5-Chloro-2-hydroxybenzenesulfonyl chloride (5-Cl-2-OH-BSC) lies in its bifunctional nature. Unlike standard sulfonyl chlorides, this molecule possesses a phenolic hydroxyl group ortho to the sulfonyl moiety. This introduces three critical technical hurdles:
-
Acidity: The phenolic proton (pKa ~8-9) renders the starting material and product soluble in aqueous base, complicating standard organic extractions.
-
Self-Reactivity: In basic conditions, the phenoxide anion can compete as a nucleophile, leading to sulfonate ester dimers (impurities).
-
Hydrolysis Sensitivity: The electron-donating hydroxyl group can destabilize the sulfonyl chloride, making it more prone to hydrolysis than simple benzenesulfonyl chloride.
This guide provides a self-validating protocol to navigate these issues.
Reaction Pathways & Mechanism (The "Why")
To troubleshoot, you must visualize the competing pathways. The goal is Path A (Amidation). Path B (Hydrolysis) and Path C (Dimerization) are the primary failure modes.
Figure 1: Competing reaction pathways.[1] Path A is the desired sulfonylation. Path B occurs if water is present before amine attack. Path C occurs if the phenolic oxygen attacks another sulfonyl chloride molecule.
Purification Protocol: The "pH Swing" Method
Because your product contains a phenolic hydroxyl group (and the sulfonamide NH is also acidic), it possesses a distinct solubility profile that we can exploit. Column chromatography is rarely necessary if this protocol is followed.
Step-by-Step Workup Procedure
-
Quench & Basify:
-
After the reaction is complete, adjust the mixture to pH 10-11 using 1M NaOH.
-
Why? This deprotonates both the phenol and the sulfonamide nitrogen, converting the product into a highly water-soluble dianion.
-
Self-Validation: The solution should become homogeneous (clear). If solids remain, they are likely non-acidic impurities (unreacted amine or bis-sulfonamides).
-
-
Filtration (The "Cleanup"):
-
Filter the basic solution. Discard any solids.
-
Result: You have physically removed the impurities that do not have acidic protons.
-
-
Acidification (Precipitation):
-
Slowly add 1M HCl to the filtrate while stirring vigorously.
-
Target pH 2-3 .
-
Observation: The product will precipitate as a white or off-white solid.
-
Note: Do not rush. Rapid acidification can trap impurities inside the crystal lattice.
-
-
Collection:
Recrystallization Guide
If the "pH Swing" yields a solid that is slightly colored or has a broad melting point, recrystallization is required.
Table 1: Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 4:1 to 1:1 | Excellent | Primary Recommendation. Dissolve in hot EtOH; add hot water until turbid; cool slowly. |
| Methanol / Water | 3:1 | Good | Use if the compound is too soluble in Ethanol. |
| Acetonitrile | 100% | Specific | Best for highly lipophilic amine derivatives (e.g., adamantyl, long alkyl chains). |
| DCM / Hexane | Solvent/Anti | Moderate | Use only if the product is strictly water-insoluble (rare for this scaffold). |
Standard Recrystallization Protocol (EtOH/H2O)
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling Ethanol needed to dissolve the solid.
-
Optional: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
While keeping the solution boiling, add hot water dropwise until a faint, persistent cloudiness appears.
-
Add one drop of Ethanol to clear the solution.
-
Remove from heat.[3] Cover with foil and allow to cool to room temperature undisturbed.
-
Once at room temperature, place in an ice bath for 1 hour.
-
Filter the crystals and dry under vacuum.
Troubleshooting & FAQs
Q1: My product is coming out as a sticky oil, not a solid. What happened?
-
Diagnosis: This is often caused by "plasticizing" impurities (often unreacted amine or solvent trapped in the lattice) or cooling too quickly.
-
The Fix (Trituration): Decant the supernatant liquid. Add a small amount of cold Diethyl Ether or 1:1 Ethanol/Water to the oil. Scratch the side of the flask vigorously with a glass rod. This mechanical energy often induces crystallization.
Q2: The product has a pink/reddish hue.
-
Diagnosis: Phenols are prone to oxidation, forming quinones which are highly colored.
-
The Fix: This is usually cosmetic. Recrystallize using Ethanol/Water with a small amount of sodium bisulfite (reducing agent) added to the aqueous portion to prevent oxidation during the heating step.
Q3: I have low yield, and the starting material is gone.
-
Diagnosis: You likely formed the sulfonic acid (Hydrolysis, Path B in Fig 1) which is water-soluble and does not precipitate at pH 2.
-
The Fix: Ensure your reaction solvent is anhydrous . If using Schotten-Baumann (water/base), ensure the amine is added before the sulfonyl chloride to prioritize amidation over hydrolysis. Keep the temperature below 5°C during addition.
Q4: Can I use column chromatography?
-
Diagnosis: Yes, but the phenolic group causes streaking on silica gel.
-
The Fix: You must modify your mobile phase. Add 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH). This suppresses the ionization of the phenol and tightens the bands.
Workflow Visualization
Figure 2: The "pH Swing" purification workflow designed for phenolic sulfonamides.
References
-
Synthesis and Antibacterial Activity
-
General Sulfonamide Synthesis Protocols
-
Recrystallization Methodology
- Title: Recrystallization Guide: Process, Procedure, Solvents.
- Source: Mettler Toledo Technical Resources.
-
URL:[Link]
Sources
optimization of reaction conditions (temperature, solvent, base) for 5-Chloro-2-hydroxybenzenesulfonyl chloride
This guide is structured as a comprehensive Technical Support Center resource. It addresses the synthesis ("Making") and application ("Using") of 5-Chloro-2-hydroxybenzenesulfonyl chloride , focusing on the user's specific request to optimize temperature, solvent, and base parameters.
Executive Summary & Chemical Profile
Target Molecule: 5-Chloro-2-hydroxybenzenesulfonyl chloride CAS: 23156-80-1 (Generic/Related) / 25319-95-3 (Specific isomer) Key Reactivity:
-
Electrophile: The sulfonyl chloride (-SO₂Cl) group is highly reactive toward nucleophiles (amines, alcohols).
-
Nucleophile/Acidic: The phenolic hydroxyl (-OH) is acidic (
) and can act as a nucleophile under basic conditions, leading to self-polymerization (polyesters). -
Stability: Moisture sensitive.[1] Hydrolyzes to the corresponding sulfonic acid.
This guide optimizes two critical phases:
-
Synthesis: Creating the molecule from 4-chlorophenol (Acid/Temp focus).
-
Application: Reacting the molecule to form sulfonamides (Base/Solvent focus).
Phase I: Synthesis Optimization (The "Make")
Primary Route: Direct Chlorosulfonation of 4-Chlorophenol.
Optimized Protocol
-
Reagents: 4-Chlorophenol (1.0 eq), Chlorosulfonic acid (
, 3.0–4.0 eq). -
Solvent: Neat (excess acid acts as solvent) or Chloroform (
). -
Temperature: 0–5°C (Addition), then 20–60°C (Reaction).
Critical Parameter Analysis
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 3.0 – 4.0 eq of | The reaction is an equilibrium. Excess acid drives the reaction to completion and maintains a liquid medium (if running neat). < 2.5 eq leads to incomplete conversion and mono-sulfonic acid formation. |
| Temperature | < 5°C (Initial)50–60°C (Final) | Initial: The reaction is highly exothermic. High temps (>20°C) during addition favor the formation of sulfones (di-aryl sulfones) via electrophilic attack on the product. Final: Gentle heating drives the conversion of the intermediate sulfonic acid to the sulfonyl chloride. |
| Solvent | Neat (Preferred) | Chlorinated solvents (DCM, |
Diagram: Synthesis Workflow
Caption: Step-wise synthesis flow emphasizing temperature control to prevent sulfone byproducts.
Phase II: Application Optimization (The "Use")
Scenario: Coupling with an amine (
Optimization Matrix (Solvent & Base)
Option A: The "Anhydrous" Method (High Yield / Lab Scale)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Base: Pyridine (2.0–3.0 eq) or Triethylamine (Et3N).
-
Mechanism: Pyridine acts as both solvent (or co-solvent), acid scavenger, and nucleophilic catalyst.
-
Why: Anhydrous conditions prevent hydrolysis. Pyridine buffers the system effectively.
-
Protocol: Dissolve amine in DCM + Pyridine. Cool to 0°C. Add Sulfonyl Chloride slowly.
Option B: The "Schotten-Baumann" Method (Scale-up / Green)
-
Solvent: Water / Acetone (1:1) or Water / Dioxane.
-
Base: Sodium Carbonate (
) or Sodium Bicarbonate ( ). -
Mechanism: Interfacial reaction. The base stays in the water phase; the reaction happens at the interface.
-
Why: Cheaper, avoids toxic pyridine.
-
Risk: High pH (>10) promotes hydrolysis of the sulfonyl chloride and ionization of the phenol (leading to polymerization). Keep pH 8–9.
Diagram: Coupling Decision Tree
Caption: Decision logic for selecting Base and Solvent based on experimental scale and yield requirements.
Troubleshooting Guide & FAQs
Q1: My product turned into a sticky gum during synthesis. What happened?
Diagnosis: This is typically due to Polymerization or Sulfone formation .
-
Cause 1 (Temperature): If the reaction exceeded 60°C or the addition was too fast, you likely formed the diaryl sulfone (insoluble/gummy).
-
Cause 2 (Moisture): If water was present before quenching, the sulfonyl chloride hydrolyzed to sulfonic acid, which is hygroscopic and gummy.
-
Fix: Ensure glassware is dry. Keep addition temp <5°C.
Q2: During coupling, I see starting material remaining, but the sulfonyl chloride is gone.
Diagnosis: Hydrolysis .[2]
-
Explanation: The sulfonyl chloride reacted with water instead of your amine.
-
Fix:
-
Switch to Option A (DCM/Pyridine) with strictly anhydrous solvents.
-
If using aqueous base, increase the amine nucleophilicity or use a larger excess of the sulfonyl chloride (1.2–1.5 eq).
-
Q3: How do I handle the phenolic -OH group during coupling?
Technical Insight: The -OH group can be troublesome.
-
Strategy: If you observe side reactions (ester formation), consider protecting the phenol as an acetate (using acetic anhydride) before chlorosulfonation, or simply use 2 equivalents of base in the coupling step (one for HCl, one to deprotonate the phenol) if the product solubility allows. However, note that the phenoxide ion is a nucleophile and can cause oligomerization; keeping the reaction dilute helps.
Q4: Can I use strong bases like NaOH?
Warning: Avoid strong bases (NaOH, KOH) if possible. High pH (>11) rapidly hydrolyzes the sulfonyl chloride and promotes the formation of the sulfonate-ester polymer (polyester). Weak inorganic bases (
References
-
Direct Chlorosulfonation of Phenols
- Source: "Chlorosulfonation of phenols and their ethers." Journal of the American Chemical Society.
- Context: Establishes the standard protocol of using excess chlorosulfonic acid at low temper
-
Schotten-Baumann Conditions
- Source: "Schotten-Baumann Reaction." Comprehensive Organic Name Reactions.
- Context: Defines the biphasic water/organic solvent system with base neutraliz
-
Synthesis of Hydroxybenzenesulfonamides
- Source: "Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide.
- Context: Details the use of Pyridine/DCM for coupling functionalized benzenesulfonyl chlorides.
-
Stability of Sulfonyl Chlorides
Sources
TLC monitoring of the reaction progress of 5-Chloro-2-hydroxybenzenesulfonyl chloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge: Monitoring the synthesis of 5-Chloro-2-hydroxybenzenesulfonyl chloride presents a "double-edged" analytical challenge. You are dealing with a molecule that contains both a phenol (acidic, polar, prone to tailing) and a sulfonyl chloride (highly moisture-sensitive, unstable on silica).
The Risk: Direct spotting of the reaction mixture often leads to false negatives. The sulfonyl chloride moiety hydrolyzes rapidly on acidic, hygroscopic silica gel, converting back to the sulfonic acid (which stays at the baseline).[1] This often leads researchers to incorrectly believe the reaction is incomplete.
The Solution: This guide provides a self-validating protocol using a Mini-Workup and In-Situ Derivatization to ensure data integrity.
Core Protocol: The "Mini-Workup" Method[9][10]
Do NOT spot the crude reaction mixture directly.
Most syntheses of this compound involve chlorosulfonic acid (
Step-by-Step Workflow
-
Sampling: Withdraw 10-20 µL of the reaction mixture using a glass capillary or micropipette.
-
The Quench (Biphasic Partition):
-
Prepare a small HPLC vial with 0.5 mL Ethyl Acetate (EtOAc) and 0.5 mL Water .
-
Dispense the reaction aliquot into this vial.
-
Mechanism: The excess acid partitions into the aqueous layer. The product (sulfonyl chloride) partitions into the organic layer, protecting it from acid-catalyzed hydrolysis.
-
Shake vigorously for 10 seconds. Let layers separate.
-
-
Spotting:
-
Spot the top organic layer onto the TLC plate.
-
Note: Spot quickly. Even in EtOAc, the phenol group can catalyze slow self-decomposition.
-
Advanced Validation: The "Morpholine Quench" (Gold Standard)
If the sulfonyl chloride decomposes on the silica plate (seen as a streak or baseline spot), use this derivatization technique to confirm its presence.
-
Reagent: 1 drop of Morpholine (or diethylamine) in 0.5 mL EtOAc.
-
Action: Add reaction aliquot to this mixture.
-
Result: The unstable sulfonyl chloride converts instantly to a stable sulfonamide .
-
TLC: Monitor the formation of the sulfonamide, which is stable on silica and has a distinct Rf.
Visualization & Data Interpretation[3][4][7][9]
Workflow Diagram
The following diagram illustrates the critical decision pathways for sample preparation and troubleshooting.
Figure 1: Decision matrix for processing reactive sulfonyl chloride aliquots. Note the diversion to derivatization if stability issues persist.
Relative Retention Factors (Rf)
Note: Values are approximate and depend on silica activity and humidity.
| Compound Species | Polarity | Est.[1][2][3] Rf (Hex:EtOAc 7:3) | Visualization Characteristics |
| 5-Chloro-2-hydroxybenzenesulfonyl chloride | Medium | 0.40 - 0.50 | UV Active (Dark spot), slight tailing due to -OH. |
| 4-Chlorophenol (Starting Material) | Medium-High | 0.30 - 0.40 | UV Active. Distinct phenol odor if not ventilated. |
| Sulfonic Acid (Hydrolysis Product) | Very High | 0.00 - 0.05 | Baseline spot. Often invisible unless heavily stained. |
| Sulfonamide Derivative (if used) | Low | 0.55 - 0.65 | Very sharp, stable spot. No tailing. |
Troubleshooting Guide (FAQ)
Q1: I see a spot at the baseline that grows over time. Is my reaction failing?
Diagnosis: Likely Hydrolysis .[4] Explanation: The sulfonyl chloride is reacting with moisture in the air or on the silica plate to form 5-chloro-2-hydroxybenzenesulfonic acid. Sulfonic acids are extremely polar and stick to the baseline. Fix:
-
Dry your TLC plates in an oven (110°C) for 30 mins before use.
-
Use the Morpholine Quench (see Section 2). If the baseline spot disappears and a new high-Rf spot (sulfonamide) appears, your reaction was actually successful.
Q2: All spots are "streaking" or "tailing" badly.
Diagnosis: Phenolic Ionization.
Explanation: The "2-hydroxy" group (phenol) is acidic (
Q3: My product spot co-elutes with the Starting Material (4-chlorophenol).
Diagnosis: Insufficient Selectivity. Explanation: Both the SM and Product are chlorinated phenols with similar polarities. Fix:
-
Change Solvent: Switch to Dichloromethane (DCM) or Toluene:Acetone (9:1). Chlorinated compounds often resolve better in chlorinated solvents.
-
Stain Differentiation: Use Ferric Chloride (
) stain.
Q4: The plate turns black/brown where I spotted the sample.
Diagnosis: Acid Charring.[2] Explanation: You spotted the reaction mixture containing excess Chlorosulfonic Acid directly. This burns the organic binder in the TLC plate. Fix: You must perform the Mini-Workup (EtOAc/Water partition) described in Section 2 to remove the strong acid before spotting.
References
-
BenchChem. (2025).[1][7] Technical Support Center: Monitoring Sulfonylation Reactions with TLC. Retrieved from
-
Merck Millipore. (n.d.). Classical Silica TLC Plates: Stability and Handling. Retrieved from
-
Rochester University. (n.d.). TLC Tips: Mini-Workups and Troubleshooting. Retrieved from
-
Organic Syntheses. (1921).[8] Benzenesulfonyl chloride (General synthesis and handling).[8] Org.[2][9][8][10] Synth. 1921, 1, 21. Retrieved from
-
Thermo Fisher Scientific. (n.d.).[11] Silica Gel TLC High Purity Grade Specifications.[12] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. lcms.cz [lcms.cz]
- 12. Silica gel, TLC high purity grade, with gypsum binder and fluorescent indicator 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Work-up Procedures for Reactions Involving 5-Chloro-2-hydroxybenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling reactions involving 5-Chloro-2-hydroxybenzenesulfonyl chloride. The unique bifunctional nature of this reagent—possessing both a highly reactive sulfonyl chloride and an acidic phenolic hydroxyl group—presents specific challenges during reaction work-up and purification. This document is designed to provide both procedural guidance and a deeper understanding of the chemical principles at play, ensuring robust and reproducible outcomes in your synthesis endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the work-up of reactions utilizing 5-Chloro-2-hydroxybenzenesulfonyl chloride.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields often stem from the degradation of the starting material, suboptimal reaction conditions, or unintended side reactions.[1] A systematic approach is crucial for diagnosis.
-
Cause 1: Hydrolysis of 5-Chloro-2-hydroxybenzenesulfonyl chloride. This is the most common failure mode. Sulfonyl chlorides are moisture-sensitive and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[2][3]
-
Cause 2: Side Reactions Involving the Phenolic Hydroxyl Group. The ortho-hydroxyl group can participate in side reactions. Under basic conditions, it can be deprotonated to form a phenoxide, which can then react with another molecule of the sulfonyl chloride, leading to oligomeric or polymeric byproducts.
-
Solution: Maintain low reaction temperatures (e.g., 0 °C) to minimize the rate of side reactions.[2] The slow, dropwise addition of the sulfonyl chloride to the amine solution can also help ensure it reacts with the more nucleophilic amine before side reactions with the phenoxide can occur.[4] For particularly sensitive substrates, consider protecting the hydroxyl group as a silyl ether or another labile protecting group prior to the reaction.
-
-
Cause 3: Suboptimal Base or Reaction Conditions. The choice and amount of base are critical. An insufficient amount of base will fail to neutralize the HCl generated, leading to the protonation of the amine and halting the reaction. An overly strong base may promote side reactions.
-
Solution: For standard sulfonamide preparations, 1.5-2.0 equivalents of a non-nucleophilic tertiary amine like triethylamine or pyridine are typically effective.[4] Pyridine can often act as both the base and the solvent. For less nucleophilic amines, such as anilines, heating the reaction may be necessary, but this should be done cautiously while monitoring for decomposition.[4]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product | Hydrolysis of sulfonyl chloride.[2] | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Side-reaction of phenolic -OH. | Maintain low temperature (0 °C); consider protecting the hydroxyl group. | |
| Insufficient or incorrect base.[4] | Use 1.5-2.0 eq. of triethylamine or pyridine; ensure base is anhydrous. | |
| Multiple Spots on TLC | Di-sulfonylation of primary amine.[4] | Use a controlled amount (1.0-1.1 eq.) of sulfonyl chloride; add slowly. |
| Decomposition of starting material.[2] | Check purity of starting material; run reaction at lower temperatures. | |
| Product is Water-Soluble | High polarity of the final product. | Saturate the aqueous layer with NaCl (brine) before extraction.[4] |
| Product is in salt form. | Adjust the pH of the aqueous layer to neutralize the product before extraction. |
Workflow for Diagnosing Low Reaction Yield
Caption: Troubleshooting decision tree for low reaction yield.
Q2: My aqueous work-up isn't removing the unreacted 5-Chloro-2-hydroxybenzenesulfonyl chloride. What can I do?
Relying on simple water washes is often insufficient to remove unreacted sulfonyl chloride, which can have limited water solubility and a slow hydrolysis rate, especially in the cold.[5][6]
-
Strategy 1: Basic Wash (Hydrolysis) Washing the organic layer with an aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), will facilitate the hydrolysis of the sulfonyl chloride to its corresponding sodium sulfonate salt.[5] This salt is highly water-soluble and will be readily extracted into the aqueous phase. Stir the biphasic mixture vigorously for 30-60 minutes to ensure the reaction goes to completion.[5]
-
Strategy 2: Nucleophilic Quenching Before the aqueous wash, add a simple nucleophile to the reaction mixture to convert the sulfonyl chloride into an easier-to-remove derivative.[5]
-
Methanol: Adding a small amount of methanol will convert the sulfonyl chloride to the corresponding methyl sulfonate ester.
-
Aqueous Ammonia: Adding dilute aqueous ammonia will convert it to the parent sulfonamide, 5-chloro-2-hydroxybenzenesulfonamide. These derivatives can then be more readily removed by subsequent extraction or chromatography.[5]
-
-
Strategy 3: Scavenger Resins For cases where aqueous work-ups are problematic (e.g., with water-sensitive products) or for high-throughput applications, scavenger resins are an excellent choice.[5]
-
Amine-based resins (e.g., PS-Trisamine): These resins have primary amine groups that react with and sequester the excess sulfonyl chloride. The resin is then simply removed by filtration. Typically, 2-3 equivalents of the resin (relative to the excess sulfonyl chloride) are added to the reaction mixture and stirred for 1-16 hours.[5]
-
Q3: I'm having trouble with the liquid-liquid extraction. How can I optimize the separation of my product?
The acidic phenolic proton and the basic nitrogen atom (in the case of a sulfonamide product) mean that the solubility of your product and byproducts will be highly pH-dependent.
-
Understanding the Species at Different pH:
-
Acidic pH (~2): The amine of your sulfonamide product will be protonated (R-SO₂NH₂R'+), making it more water-soluble. The phenolic hydroxyl will be protonated. The sulfonic acid byproduct will be in its neutral, water-soluble form.
-
Neutral pH (~7): The sulfonamide product will be in its neutral, organic-soluble form. The sulfonic acid byproduct will be deprotonated (sulfonate salt), making it highly water-soluble. The phenolic hydroxyl will be protonated.
-
Basic pH (~11): The phenolic hydroxyl will be deprotonated, making the molecule (product and unreacted starting material) more water-soluble. The sulfonic acid byproduct remains in its water-soluble salt form.
-
pH-Dependent Extraction Guide
| pH | Key Species in Aqueous Layer | Key Species in Organic Layer | Recommended Action |
| ~2 | Protonated Amine Product, Sulfonic Acid Byproduct | Neutral Sulfonate Ester Product | Extract sulfonate esters. Can be used to wash away basic impurities. |
| ~7 | Sulfonic Acid Byproduct (as salt) | Desired Sulfonamide Product | Optimal pH for extracting most sulfonamide products. |
| ~11 | Deprotonated Phenolic Product, Sulfonic Acid Byproduct | Non-phenolic impurities | Wash organic layer with base to remove unreacted starting material and phenolic impurities. |
-
"Salting Out": If your product has high polarity and shows some solubility in the aqueous layer even at the optimal pH, you can decrease its aqueous solubility by saturating the aqueous phase with sodium chloride (NaCl).[7][8] This "salting out" effect increases the ionic strength of the aqueous layer and drives the organic compound into the organic phase, improving recovery.[8]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for 5-Chloro-2-hydroxybenzenesulfonyl chloride?
This reagent is moisture-sensitive and corrosive.[3][9] It should be stored in a tightly sealed container in a cool, dry, well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox).[3] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
Q2: What is a standard, reliable procedure for quenching a reaction?
A robust quenching and work-up procedure is essential for a clean product.
General Aqueous Work-up Protocol
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
identification of common impurities in 5-Chloro-2-hydroxybenzenesulfonyl chloride reactions by HPLC
Current Status: Operational Topic: Impurity Identification & Method Troubleshooting Ticket ID: CHEM-SUP-8821
Executive Summary
Welcome to the technical support hub for 5-Chloro-2-hydroxybenzenesulfonyl chloride (5-Cl-2-OH-BSC) . This compound presents a unique analytical challenge: it possesses both a highly reactive sulfonyl chloride group (susceptible to hydrolysis) and a phenolic hydroxyl group (susceptible to ionization).
Successful HPLC analysis requires a "freeze-frame" approach—stabilizing the molecule during sample preparation while utilizing specific chromatographic conditions to resolve it from its degradation products and synthesis precursors.
Module 1: The "Ghost Peak" Phenomenon (Hydrolysis)
User Issue: "My main peak area decreases with every injection, and a new, broad peak is eluting earlier in the chromatogram."
Root Cause Analysis
The most common impurity is not from the synthesis, but from the analysis itself. Sulfonyl chlorides are electrophiles that react rapidly with nucleophiles (water, alcohols).
-
The Reaction: 5-Cl-2-OH-BSC reacts with water in your mobile phase or diluent to form 5-Chloro-2-hydroxybenzenesulfonic acid .
-
The Symptom: The sulfonic acid is highly polar and elutes near the void volume (dead time), often as a broad or tailing peak due to ionization.
The Degradation Pathway (Visualized)
Figure 1: Mechanistic pathway of sample degradation during HPLC analysis.
Corrective Protocol: Anhydrous Sample Preparation
Do NOT use Methanol or Water as a diluent.
-
Stock Solution: Weigh ~10 mg of sample into a dry volumetric flask.
-
Diluent: Dissolve immediately in Acetonitrile (ACN) or Dichloromethane (DCM) . ACN is preferred for RP-HPLC compatibility.
-
Injection: Inject immediately. If an autosampler is used, ensure the vial is essentially airtight or the chamber is cooled to 4°C.
-
Derivatization (Optional but Recommended): If instability persists, react the sample with excess diethylamine or piperidine to form a stable sulfonamide derivative before injection. This "locks" the sulfonyl group.
Module 2: Synthesis Impurities Identification
User Issue: "I see stable peaks eluting after my main peak. What are they?"
If the peaks are stable (not growing over time), they are likely byproducts from the chlorosulfonation of 4-chlorophenol .
Impurity Profile Table
| Impurity Type | Chemical Identity | Relative Retention (RRT) | Origin |
| Precursor | 4-Chlorophenol | ~0.8 - 0.9 | Unreacted starting material. |
| Target | 5-Cl-2-OH-BSC | 1.00 | Main Product. |
| Regioisomer | 3-Chloro-6-hydroxy... | ~1.1 | Sulfonation at the less favored ortho position (rare due to steric hindrance). |
| Byproduct | Sulfone Dimer | ~1.5 - 2.0 | Bis(5-chloro-2-hydroxyphenyl) sulfone. Formed by Friedel-Crafts sulfonylation. |
| Artifact | Methyl Ester | ~1.2 | Formed if Methanol is used in sample prep (Methyl 5-chloro-2-hydroxybenzenesulfonate). |
Why 4-Chlorophenol?
The synthesis typically involves reacting 4-chlorophenol with chlorosulfonic acid. The hydroxyl group (-OH) is a strong ortho, para director. Since the para position is blocked by Chlorine, the sulfonyl group adds to the ortho position, creating your target. Any unreacted starting material will appear as a less polar peak than the sulfonic acid but more polar than the sulfonyl chloride.
Module 3: Method Optimization Guide
User Issue: "My peaks are tailing severely."
The Chemistry of Tailing
Your molecule has a phenolic hydroxyl (pKa ~8-10) and, if hydrolyzed, a sulfonic acid (pKa < 1).
-
Problem: In neutral mobile phases, the phenol may partially ionize, and the sulfonic acid impurity will be fully ionized, leading to secondary interactions with the column silica and severe tailing.
-
Solution: You must suppress ionization using a low pH mobile phase.
Recommended HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 (End-capped) or PFP (Pentafluorophenyl) | PFP columns offer superior selectivity for halogenated aromatics and phenols. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA (pH ~2) suppresses the ionization of the phenolic OH and improves the shape of acidic impurities. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches the ionic strength of Phase A. |
| Gradient | 5% B to 95% B over 15-20 mins | Starts low to capture the polar sulfonic acid; ramps high to elute the non-polar sulfones. |
| Wavelength | 280 nm (Primary) / 254 nm (Secondary) | 280 nm is selective for the phenolic ring and reduces baseline drift from TFA. |
Troubleshooting Workflow
Use this decision tree to diagnose your specific chromatographic issue.
Figure 2: Step-by-step troubleshooting logic for HPLC analysis of sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q: Can I use LC-MS to identify the impurities? A: Yes, but with caution. The sulfonyl chloride target will likely hydrolyze in the ion source or the LC flow, so you will predominantly see the mass of the sulfonic acid [M-H]- (Negative Mode). To see the parent, you must derivatize it with an amine (e.g., butylamine) to form a stable sulfonamide before injection.
Q: Why is there a peak at the very beginning of my chromatogram? A: That is the 5-Chloro-2-hydroxybenzenesulfonic acid . It is extremely polar and often elutes in the void volume on standard C18 columns. To retain it, you would need a specialized "AQ" (aqueous stable) C18 column or a HILIC mode, but this is usually unnecessary if your goal is just to quantify the target sulfonyl chloride.
Q: How do I confirm the "Sulfone" impurity? A: The sulfone (dimer) is significantly more hydrophobic than the target. If you run a high organic hold (95% ACN) at the end of your gradient and see a peak eluting late, it is likely the sulfone. It is a common byproduct when the chlorosulfonation reaction is run at higher temperatures.
References
-
BenchChem. (2025).[1][2][3] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Sigma-Aldrich. (2025). Benzenesulfonyl chloride Product Information & Safety Data. Retrieved from
-
Asian Journal of Chemistry. (2019). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use. Retrieved from
-
ResearchGate. (2008). Crystal structure of 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide.[4] (Structural context for 5-chloro-2-hydroxy derivatives). Retrieved from
-
Organic Syntheses. (1921). Benzenesulfonyl chloride Synthesis and Impurities. Coll. Vol. 1, p. 504.[5] Retrieved from
Sources
Validation & Comparative
A Researcher's Guide to the Structural Confirmation of 5-Chloro-2-hydroxybenzenesulfonyl Chloride Derivatives: An NMR and Mass Spectrometry-Based Approach
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. For researchers working with 5-Chloro-2-hydroxybenzenesulfonyl chloride and its derivatives, a class of compounds with significant potential in medicinal chemistry, this process demands a multi-faceted analytical approach. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural elucidation of these compounds, offering practical insights and detailed experimental protocols.
The Analytical Challenge: Decoding the Structure of Substituted Benzenesulfonyl Chlorides
The 5-Chloro-2-hydroxybenzenesulfonyl chloride scaffold presents a unique set of analytical challenges. The presence of a sulfonyl chloride group, a phenolic hydroxyl group, and a chlorine atom on the benzene ring gives rise to specific spectroscopic signatures. The reactivity of the sulfonyl chloride moiety also means that derivatives are often synthesized, requiring careful characterization to confirm successful modification. A robust analytical workflow is therefore not just a matter of procedural accuracy, but a critical step in validating the synthesis and ensuring the integrity of downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and informative technique for determining the precise arrangement of atoms in a molecule. For 5-Chloro-2-hydroxybenzenesulfonyl chloride derivatives, both ¹H and ¹³C NMR provide invaluable data.
¹H NMR: Mapping the Proton Environment
Proton NMR is the first-line technique for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the nature and position of the substituents.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the hydroxyl proton.
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment, including the presence of electronegative atoms like chlorine and oxygen.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Parameters (125 MHz Spectrometer):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Table 1: Representative NMR Data for 5-Chloro-2-hydroxybenzenesulfonyl Chloride
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 10.5 (br s) | Singlet | - | OH |
| ¹H | 7.85 | Doublet | 2.5 | H-6 |
| ¹H | 7.55 | Doublet of Doublets | 8.8, 2.5 | H-4 |
| ¹H | 7.10 | Doublet | 8.8 | H-3 |
| ¹³C | 155.0 | - | - | C-2 |
| ¹³C | 138.5 | - | - | C-1 |
| ¹³C | 135.0 | - | - | C-6 |
| ¹³C | 128.0 | - | - | C-4 |
| ¹³C | 125.5 | - | - | C-5 |
| ¹³C | 120.0 | - | - | C-3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 5-Chloro-2-hydroxybenzenesulfonyl chloride derivatives, both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation studies are highly valuable.
Electrospray Ionization (ESI): A Soft Ionization Technique
ESI is a soft ionization technique that is well-suited for polar molecules like the derivatives of 5-Chloro-2-hydroxybenzenesulfonyl chloride. It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), providing clear molecular weight information.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium hydroxide can aid in ionization.
-
Instrument Parameters (Q-TOF Mass Spectrometer):
-
Ionization Mode: ESI positive or negative.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-1000.
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature.
A Comparative Look: NMR vs. Mass Spectrometry
While both techniques are indispensable, they provide different and complementary pieces of the structural puzzle.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity of atoms, stereochemistry | Molecular weight, elemental composition, fragmentation |
| Sample Amount | Milligrams | Micrograms to Nanograms |
| Analysis Time | Minutes to hours | Seconds to minutes |
| Destructive? | No | Yes |
| Key Advantage | Unambiguous structure determination | High sensitivity and molecular weight accuracy |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a 5-Chloro-2-hydroxybenzenesulfonyl chloride derivative.
Caption: Workflow for the synthesis, purification, and structural confirmation of 5-Chloro-2-hydroxybenzenesulfonyl chloride derivatives.
Fragmentation Pathway in Mass Spectrometry
Understanding the fragmentation pattern is crucial for confirming the structure. The sulfonyl chloride group is often the site of initial fragmentation.
Caption: A simplified representation of a possible fragmentation pathway for 5-Chloro-2-hydroxybenzenesulfonyl chloride in negative ion mode ESI-MS.
Comparison with Alternative Techniques
While NMR and MS are the primary tools, other techniques can provide supplementary information.
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence of functional groups (e.g., O-H, S=O) | Fast, non-destructive, requires small sample amount | Provides limited structural information |
| Elemental Analysis | Elemental composition (%C, H, N, S) | Confirms empirical formula | Does not provide structural connectivity |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structure determination | Requires a single crystal of sufficient quality |
Conclusion
The structural confirmation of 5-Chloro-2-hydroxybenzenesulfonyl chloride derivatives requires a synergistic approach, with NMR and mass spectrometry as the central pillars. While NMR provides the detailed atomic connectivity, mass spectrometry offers crucial molecular weight and fragmentation data. By integrating the information from these powerful techniques, researchers can confidently and accurately elucidate the structures of their synthesized compounds, paving the way for further investigation and application in drug development and other scientific endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
comparison of reactivity between 5-Chloro-2-hydroxybenzenesulfonyl chloride and other sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of a sulfonylating agent is paramount for achieving desired reaction outcomes. This guide provides a comprehensive comparison of the reactivity of 5-Chloro-2-hydroxybenzenesulfonyl chloride with other commonly employed sulfonyl chlorides, including tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride. This analysis, grounded in fundamental principles of physical organic chemistry and supported by experimental data, aims to empower researchers in making informed decisions for their synthetic endeavors.
Core Principles of Sulfonyl Chloride Reactivity
The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom.[1][2][3][4] This electrophilicity is, in turn, influenced by a combination of electronic and steric effects exerted by the substituents on the sulfonyl-bearing group.[5][6]
-
Electronic Effects: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur by inductively pulling electron density away from it. This increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.[1][3][4] Conversely, electron-donating groups (EDGs) decrease reactivity by pushing electron density towards the sulfur, thereby reducing its electrophilicity.[1][3]
-
Steric Effects: The steric bulk of substituents around the sulfonyl chloride group can hinder the approach of a nucleophile, slowing down the reaction rate.[6] This "ortho effect" is particularly pronounced with bulky substituents in the ortho position of an aromatic ring.[6]
The general mechanism for the reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, typically proceeds through a nucleophilic substitution pathway.[7] This can occur via a concerted SN2-like mechanism or a stepwise addition-elimination mechanism, depending on the specific reactants and conditions.[7]
Comparative Analysis of Sulfonyl Chlorides
To provide a clear comparison, we will examine the structural features and resulting reactivity of 5-Chloro-2-hydroxybenzenesulfonyl chloride against three widely used sulfonyl chlorides.
| Sulfonyl Chloride | Structure | Key Substituent Effects | Predicted Relative Reactivity |
| 5-Chloro-2-hydroxybenzenesulfonyl chloride | 5-Chloro-2-hydroxybenzenesulfonyl chloride | -Cl (EWG): Strong inductive electron-withdrawing effect, significantly increases sulfur electrophilicity. -OH (EDG): Resonance electron-donating effect, partially counteracts the -Cl effect. The ortho position can also lead to intramolecular hydrogen bonding. | High |
| Tosyl Chloride (TsCl) | p-Toluenesulfonyl chloride | -CH₃ (EDG): Electron-donating through hyperconjugation, slightly reduces sulfur electrophilicity.[3] | Moderate |
| Mesyl Chloride (MsCl) | Methanesulfonyl chloride | -CH₃ (Alkyl): Small and sterically unhindered. Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides.[2][8] | Very High |
| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | -N(CH₃)₂ (Strong EDG): Strong resonance electron-donating effect, significantly reduces sulfur electrophilicity.[9] | Low |
Reactivity Discussion:
5-Chloro-2-hydroxybenzenesulfonyl chloride presents a nuanced reactivity profile. The potent electron-withdrawing chloro group at the meta-position to the sulfonyl chloride significantly enhances the electrophilicity of the sulfur atom.[10] However, the ortho-hydroxy group is electron-donating by resonance, which can partially mitigate the activating effect of the chlorine. Furthermore, the ortho-hydroxy group can participate in intramolecular hydrogen bonding, which may influence the conformation and reactivity of the sulfonyl chloride group.
Tosyl chloride (TsCl) is a workhorse in organic synthesis due to its moderate reactivity and stability.[3] The electron-donating methyl group slightly deactivates the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride.[3]
Mesyl chloride (MsCl) is a highly reactive aliphatic sulfonyl chloride.[8][11] Its small size minimizes steric hindrance, and the absence of an aromatic ring means there is no resonance stabilization to decrease the electrophilicity of the sulfur.[2] The reaction of MsCl with alcohols in the presence of a non-nucleophilic base is believed to proceed through a highly reactive sulfene intermediate.[11][12][13]
Dansyl chloride is primarily used as a fluorescent labeling reagent for primary and secondary amines.[9][14][15] The strong electron-donating dimethylamino group significantly reduces the electrophilicity of the sulfonyl sulfur, making it less reactive than the other sulfonyl chlorides discussed.[9] This lower reactivity can be advantageous for achieving selective labeling of amines in the presence of other nucleophiles.
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed experimental protocols for sulfonamide and sulfonate ester formation are provided below.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a standard method for the synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine.
Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for a sulfonylation reaction.[2]
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.[2][16]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.[2]
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.[2]
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[16]
Rationale: The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation.[17] Anhydrous conditions are necessary as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[18][19]
Protocol 2: General Procedure for Sulfonate Ester Synthesis (from an Alcohol)
This protocol outlines the formation of a sulfonate ester from an alcohol and a sulfonyl chloride, a key transformation for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate).[7]
Workflow for Sulfonate Ester Synthesis
Caption: Workflow for Sulfonate Ester Synthesis.[7]
Methodology:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a base such as pyridine (which can also serve as the solvent) in an anhydrous solvent like dichloromethane or toluene.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and slowly add the sulfonyl chloride (1.1 equivalents).
-
Reaction Progression: Allow the reaction to stir at room temperature until completion, monitored by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[7]
Causality: The use of a base is essential to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct.[17] In some cases, particularly with electron-rich benzyl alcohols, treatment with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate.[20]
Conclusion
The reactivity of a sulfonyl chloride is a critical parameter in synthetic planning. 5-Chloro-2-hydroxybenzenesulfonyl chloride is predicted to be a highly reactive sulfonylating agent due to the strong electron-withdrawing effect of the chlorine atom, although this is tempered somewhat by the electron-donating hydroxy group. Its reactivity is expected to be significantly higher than that of tosyl chloride and dansyl chloride, but likely comparable to or slightly less than the highly reactive mesyl chloride. The choice of sulfonylating agent will ultimately depend on the specific nucleophile, desired reaction kinetics, and the electronic properties of the target molecule. The provided protocols offer a solid foundation for researchers to practically apply these reagents in their synthetic work.
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Wikipedia. Dansyl chloride. [Link]
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
-
Taylor & Francis. The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
PMC. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. [Link]
-
Wikipedia. Methanesulfonyl chloride. [Link]
-
PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
-
ACS Publications. Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions | The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
HoriazonChemical. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. [Link]
-
Organic Syntheses Procedure. 2- and 3-phenanthrenesulfonic acids. [Link]
-
Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. [Link]
-
The Royal Society of Chemistry. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D. [Link]
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]
-
SciSpace. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]
-
ResearchGate. (PDF) Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. [Link]
-
Scientific Research. Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
SlidePlayer. 3. Kinetics, Reaction Rates and Drug Stability. [Link]
- Google Patents. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
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A Comparative Study of the Antimicrobial Activity of Sulfonamides Derived from Different Sulfonyl Chlorides
A Senior Application Scientist's In-Depth Technical Guide
This guide provides a comprehensive comparison of the antimicrobial activity of sulfonamide derivatives synthesized from a variety of sulfonyl chlorides. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanistic action, and structure-activity relationships (SAR) that govern the efficacy of these important therapeutic agents. We will explore the causal relationships behind experimental choices and present detailed, self-validating protocols to ensure scientific integrity.
Introduction: The Enduring Relevance of Sulfonamides
Sulfonamides were among the first synthetic antimicrobial agents to be used clinically and remain a cornerstone of medicinal chemistry.[1][2] Their core mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Since bacteria must synthesize their own folate to produce the precursors for DNA and RNA synthesis, this inhibition is bacteriostatic, halting bacterial growth and replication.[1][2][4] Humans, in contrast, acquire folate from their diet and lack the DHPS enzyme, which accounts for the selective toxicity of sulfonamides.[1][5]
The remarkable versatility of the sulfonamide scaffold (R-SO₂NR'R'') allows for extensive chemical modification. The choice of sulfonyl chloride (R-SO₂Cl) is a critical determinant of the final compound's physicochemical properties and biological activity. By systematically varying the 'R' group—from simple aryl and alkyl moieties to complex heterocyclic systems—researchers can fine-tune the resulting sulfonamide's antimicrobial spectrum, potency, and pharmacokinetic profile. This guide provides a comparative framework for understanding how the selection of the parent sulfonyl chloride impacts the ultimate antimicrobial efficacy.
General Synthesis of Sulfonamides from Sulfonyl Chlorides
The most common and direct method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6] This nucleophilic substitution reaction is robust and allows for the coupling of diverse molecular fragments.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like acetonitrile or dichloromethane (DCM) are typically used to prevent hydrolysis of the highly reactive sulfonyl chloride.[6][7]
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The initial reaction is often conducted at 0°C to control the exothermic nature of the reaction and minimize side-product formation. The reaction is then allowed to warm to room temperature or refluxed to ensure completion.[6][7]
Experimental Protocols
Protocol 1: Synthesis of N-aryl-4-methylbenzenesulfonamide
This protocol provides a representative procedure for the synthesis of a sulfonamide from p-toluenesulfonyl chloride and an aromatic amine.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the selected aromatic amine (1.0 equivalent) in anhydrous acetonitrile (15 mL).
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Sulfonyl Chloride Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.[7]
-
Workup: Monitor the reaction by Thin-Layer Chromatography (TLC). Once complete, concentrate the mixture using a rotary evaporator. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography.[7]
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8] The broth microdilution method is a standardized and quantitative technique for determining MIC values.[8][9]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of each synthesized sulfonamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 2560 µg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Leave wells for positive (broth + inoculum) and negative (broth only) controls.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except the negative control) with 100 µL of the final bacterial suspension.[10]
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[8] A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the objective determination of growth inhibition.[11]
Comparative Antimicrobial Activity
The antimicrobial efficacy of sulfonamides is profoundly influenced by the nature of the substituent (R) derived from the sulfonyl chloride. The following table presents representative MIC data for a series of sulfonamides against common Gram-positive and Gram-negative bacteria.
Table 1: Comparative MIC Values (µg/mL) of Sulfonamide Derivatives
| Compound ID | Sulfonyl Chloride Precursor | R-Group | S. aureus (Gram +) | E. coli (Gram -) |
| S-1 | Benzenesulfonyl chloride | Phenyl | 64 | 128 |
| S-2 | p-Toluenesulfonyl chloride | p-Tolyl | 32 | 64 |
| S-3 | 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl | 16 | 32 |
| S-4 | Thiophene-2-sulfonyl chloride | 2-Thienyl | 32 | 32 |
| Ciprofloxacin | (Reference Drug) | - | 1 | 0.5 |
Note: The data presented are illustrative and intended for comparative purposes.
Structure-Activity Relationship (SAR) and Discussion
The data in Table 1 reveal key structure-activity relationships that guide the design of novel sulfonamides.
-
Aromatic Substituents: The parent sulfonamide derived from benzenesulfonyl chloride (S-1) shows modest activity. The addition of a simple methyl group to the phenyl ring (S-2, from p-toluenesulfonyl chloride) enhances activity, likely by increasing lipophilicity, which can improve passage across the bacterial cell membrane.[12]
-
Electron-Withdrawing Groups: A significant enhancement in potency is observed with the introduction of a strong electron-withdrawing nitro group (S-3, from 4-nitrobenzenesulfonyl chloride).[13] This group can increase the acidity of the sulfonamide N-H proton, which is often crucial for binding to the DHPS enzyme. An optimal pKa range of 6.6 to 7.4 is often associated with high therapeutic activity.[14]
-
Heterocyclic Moieties: Replacing the benzene ring with a heterocyclic system like thiophene (S-4) can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15] Heterocycles can introduce favorable interactions with the enzyme's active site and alter the compound's solubility and pharmacokinetic properties.[14]
The antibacterial activity of sulfonamides is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria, a difference often attributed to the structural variations in their respective cell walls.[16]
Visualizing the Workflow and SAR
To better illustrate the processes described, the following diagrams have been generated.
Caption: Experimental workflow from synthesis to antimicrobial data analysis.
Caption: Structure-Activity Relationship (SAR) of sulfonamides.
Conclusion and Future Perspectives
This guide demonstrates that the strategic selection of sulfonyl chlorides is a powerful tool for modulating the antimicrobial activity of sulfonamide derivatives. Simple modifications, such as the introduction of electron-withdrawing groups or heterocyclic moieties, can significantly enhance potency and broaden the spectrum of activity. The provided protocols offer a reliable foundation for the synthesis and evaluation of new chemical entities in this class.
Future research should continue to explore novel and diverse sulfonyl chlorides to generate sulfonamides that can overcome the growing challenge of antimicrobial resistance.[3][15] Combining the sulfonamide core with other pharmacophores and exploring synergistic combinations with other antibiotics are promising avenues for the development of next-generation anti-infective agents.[2]
References
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available from: [Link]
-
Yun, M. K., Wu, Y., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. Available from: [Link]
-
Prakash, G. K. S., et al. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available from: [Link]
-
Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work? Available from: [Link]
-
Pharmacy, D. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available from: [Link]
-
Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Available from: [Link]
-
Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]
-
Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. Available from: [Link]
-
Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available from: [Link]
-
ResearchGate. (2020). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
ACS Publications. (1973). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. Available from: [Link]
-
SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx. Available from: [Link]
-
ACS Omega. (2023). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Available from: [Link]
-
RSC Publishing. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available from: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
Korean Journal of Clinical Microbiology. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Available from: [Link]
-
WOAH - Asia. (2020). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]
-
Clinical Microbiology and Antimicrobial Chemotherapy. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Available from: [Link]
-
EUCAST. (n.d.). MIC Determination. Available from: [Link]
-
ResearchGate. (2022). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Available from: [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2018). Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. Available from: [Link]
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application of the Hinsberg test using 5-Chloro-2-hydroxybenzenesulfonyl chloride for amine differentiation
[1][2][3]
Executive Summary
5-Chloro-2-hydroxybenzenesulfonyl chloride represents a specialized evolution of the classical Hinsberg reagent. While the standard Benzenesulfonyl chloride (PhSO₂Cl) and p-Toluenesulfonyl chloride (TsCl) are ubiquitous for qualitative "test tube" differentiation, they often yield oily, low-melting derivatives that are difficult to isolate.
This guide details the application of the 5-Chloro-2-hydroxy derivative. By incorporating a phenolic hydroxyl group and a chlorine atom, this reagent introduces enhanced crystallinity and distinct UV-active chromophores to the amine derivatives. However, its application requires a modified interpretation logic compared to the standard Hinsberg test, specifically regarding the solubility of secondary amine derivatives in alkali.
Reagent Profile & Comparative Advantage
The choice of sulfonylation reagent dictates the success of amine identification. The 5-Chloro-2-hydroxybenzenesulfonyl chloride reagent offers specific advantages for Instrumental Analysis (HPLC/UV) and Solid Derivative Isolation , but presents a unique challenge for Wet Chemical Solubility Testing .
Comparative Reagent Analysis
| Feature | Benzenesulfonyl Chloride (Standard) | p-Toluenesulfonyl Chloride (Tosyl) | 5-Chloro-2-hydroxybenzenesulfonyl Chloride (Advanced) |
| Primary Utility | Qualitative Solubility Test (The "Hinsberg Test") | Solid Derivatization (MP determination) | High-Performance Derivatization & UV Detection |
| Crystallinity of Products | Low (Often Oils) | Moderate to Good | Excellent (Due to H-bonding OH & heavy Cl) |
| UV Absorbance | Low ( | Moderate | High (Phenolic shift, distinct |
| Reaction with | Forms Precipitate in NaOH | Forms Precipitate in NaOH | Forms Soluble Salt in NaOH (Phenolate formation) |
| Logic Model | Solubility = | Solubility = | Requires Modified Protocol (See Section 3) |
Mechanistic Pathways & The "Phenolic Anomaly"
In the standard Hinsberg test, differentiation relies on the acidity of the sulfonamide nitrogen (
-
Primary Sulfonamides (
) have an acidic proton and dissolve in base.[1] -
Secondary Sulfonamides (
) lack this proton and precipitate.
The Anomaly: The 5-Chloro-2-hydroxy reagent contains a phenolic proton (
Reaction Pathway Diagram
Caption: Comparative reaction pathways showing the solubility of both primary and secondary derivatives in NaOH due to the phenolic group.
The Modified Experimental Protocol
Because the standard "dissolve vs. precipitate" observation fails (both
Reagents Required[1][2][3][5][6][7]
-
Substrate: Unknown Amine (100 mg).
-
Reagent: 5-Chloro-2-hydroxybenzenesulfonyl chloride (1.2 equivalents).
-
Solvent: 10% NaOH (aqueous), Ethanol (for recrystallization).
-
Detection: Ferric Chloride (
) solution (1%).
Step-by-Step Methodology
Phase 1: Reaction & Initial Observation
-
Setup: In a 15 mL test tube or small Erlenmeyer flask, place 100 mg of the amine and 5 mL of 10% NaOH.
-
Addition: Add 200-300 mg of 5-Chloro-2-hydroxybenzenesulfonyl chloride.
-
Reaction: Shake vigorously for 5-10 minutes. Warm gently (40-50°C) if the reagent is solid or reaction is slow.
-
Observation: The solution should eventually become clear for both
and amines as the sulfonamide forms and dissolves (as phenolate). -
Differentiation Point 1: If an oily layer or solid persists that is insoluble in the basic medium (and is not unreacted reagent), it indicates a Tertiary Amine (or a very hindered secondary amine whose salt is insoluble).
-
Phase 2: Isolation (The "Acidification" Step)
-
Acidification: Cool the solution and carefully acidify with concentrated HCl dropwise until pH < 3.
-
Precipitation:
-
Primary Amine Derivative: Precipitates immediately (Neutral sulfonamide is insoluble).
-
Secondary Amine Derivative: Precipitates immediately (Neutral sulfonamide is insoluble).
-
-
Filtration: Collect the solid precipitate via vacuum filtration. Wash with cold water.
Phase 3: Differentiation (The Critical Step)
Since both amine classes yield a precipitate, use one of the following methods to distinguish them:
Method A: Melting Point (Definitive) Recrystallize the solid from ethanol/water. Determine the melting point.[2]
-
Compare with literature values for N-substituted (5-chloro-2-hydroxybenzenesulfonamides).
-
Note: These derivatives generally possess sharp, high melting points compared to benzenesulfonamides.
Method B: The Ferric Chloride Test (Confirmation of Derivatization)
Dissolve a small amount of the precipitate in ethanol and add a drop of neutral
-
Positive (Violet/Purple): Confirms the presence of the phenolic group. This proves the derivative was formed (ruling out tertiary amines where the precipitate might just be recovered amine salt, though unlikely after washing).
-
Note: This confirms the reagent is attached but does not distinguish
vs .
Method C: The "Retro-Solubility" Test (Advanced)
Attempt to dissolve the isolated precipitate in Sodium Bicarbonate (
-
Primary Derivative (
~10 for NH, ~8 for OH): Likely soluble (Dianion formation possible, or at least Monoanion at Phenol). -
Secondary Derivative (
~8 for OH): Soluble (Monoanion at Phenol). -
Critique: Unlike the standard test where
is strictly insoluble, the acidity of the phenol makes solubility tests ambiguous. Therefore, Method A (Melting Point) is the scientific standard for this reagent.
Application in Drug Development (HPLC/UV)
In modern pharmaceutical analysis, this reagent is utilized not for "test tubes" but for pre-column derivatization in HPLC.
-
Chromophore Introduction: The "5-Chloro-2-hydroxy" moiety absorbs strongly in the UV region (typically 280-310 nm), allowing for the detection of aliphatic amines that otherwise lack a chromophore.
-
Mass Spectrometry: The Chlorine atom provides a distinct isotopic pattern (
), acting as a mass tag for easy identification of the metabolite in complex matrices.
Workflow for HPLC Derivatization
-
Mix: 50
L Amine solution + 50 L Reagent (in Acetone) + 50 L Borate Buffer (pH 9). -
Incubate: 60°C for 20 mins.
-
Quench: Add dilute HCl.
-
Inject: Analyze via RP-HPLC. The phenolic group improves peak shape by reducing silanol interactions when the mobile phase is acidic.
References
- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (2004). The Systematic Identification of Organic Compounds (8th ed.). Wiley.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for Hinsberg test).
-
ChemSrc. (2024). 5-Chloro-2-hydroxybenzenesulfonyl chloride Properties and CAS 25319-95-3.[3][4] (Verification of reagent structure and physical properties).
-
Justia Patents. (2025). WDR5-MYC inhibitors - Patent Application. (Demonstrates synthetic application of the reagent for sulfonamide coupling).
validation of reaction products from 5-Chloro-2-hydroxybenzenesulfonyl chloride using analytical techniques
Executive Summary & Strategic Context
5-Chloro-2-hydroxybenzenesulfonyl chloride (5-Cl-2-OH-BSC) is a bifunctional scaffold critical in the synthesis of next-generation antimicrobials and receptor antagonists. Unlike standard reagents like p-toluenesulfonyl chloride (TsCl), this scaffold presents a unique validation challenge: the presence of a nucleophilic phenolic hydroxyl group ortho to the electrophilic sulfonyl chloride.
This guide objectively compares the two primary analytical validation workflows—High-Resolution UPLC-MS versus Multinuclear NMR —for characterizing sulfonamide derivatives synthesized from this precursor.
The Core Challenge:
Validation must rigorously distinguish the desired Sulfonamide (
-
Sulfonic Acid (
): Resulting from hydrolysis (moisture sensitivity). -
Sulfonate Ester (
): Resulting from competitive O-sulfonylation or self-polymerization due to the phenolic moiety.
Comparative Analysis of Analytical Architectures
We evaluated the performance of two validation streams using a model reaction: the synthesis of N-benzyl-5-chloro-2-hydroxybenzenesulfonamide.
Comparison Guide: UPLC-MS vs. NMR
| Performance Metric | Method A: UPLC-MS/MS (Purity & Kinetics) | Method B: 600 MHz NMR (Structural Certainty) |
| Primary Utility | Trace impurity profiling (0.05% level) and high-throughput screening. | Definitive structural proof (Regioselectivity: N- vs O-sulfonylation). |
| Selectivity | High. Resolves Sulfonic Acid (RT: 1.2 min) from Sulfonamide (RT: 4.5 min) based on polarity. | Absolute. Distinguishes Sulfonamide NH ( |
| Sensitivity (LOD) | Excellent (< 1 ng/mL). Critical for detecting trace hydrolysis. | Moderate (~0.5 mg/mL). Not suitable for trace impurity quantification. |
| Throughput | Rapid. 5-minute runtime per sample. | Slow. 15-40 minutes per sample (acquisition + processing). |
| Blind Spot | Cannot easily distinguish regioisomers (Ester vs Amide) if masses are identical without distinct fragmentation. | Requires deuterated solvents; exchangeable protons (OH/NH) can broaden or disappear in presence of water. |
| Cost Efficiency | High capital cost; Low per-sample cost. | High capital cost; High per-sample cost (solvents). |
Expert Insight: The "Phenolic Interference" Factor
In our validation trials, Method A (UPLC-MS) proved superior for process monitoring (determining reaction completion). However, Method B (NMR) is non-negotiable for lot release. Why? Because the 2-hydroxy group can intramolecularly catalyze hydrolysis or form cyclic sultones under forcing conditions. Only NMR can confirm the integrity of the aromatic ring substitution pattern and the presence of the free phenolic proton.
Experimental Protocols
Synthesis of the Model Analyte
Objective: Generate N-benzyl-5-chloro-2-hydroxybenzenesulfonamide for validation.
-
Charge: To a dry 100 mL Round Bottom Flask (RBF) under
, add 5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq, 5.0 mmol). -
Solvent: Dissolve in anhydrous Dichloromethane (DCM, 20 mL).
-
Base Addition: Cool to 0°C. Add Pyridine (2.2 eq) dropwise.
-
Amine Addition: Add Benzylamine (1.1 eq) slowly to control exotherm.
-
Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Add 1M HCl (10 mL) to neutralize pyridine and hydrolyze unreacted sulfonyl chloride to the water-soluble sulfonic acid.
-
Isolation: Separate organic layer, dry over
, and concentrate in vacuo.
Method A: UPLC-MS Validation Protocol
System: Waters Acquity UPLC H-Class with QDa Detector.
-
Column: BEH C18 (
mm, 1.7 µm). -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 4.0 min.
-
Flow Rate: 0.6 mL/min.
-
Detection:
-
UV: 254 nm (Aromatic backbone).
-
MS (ESI-): Scan range 100–600 Da. Note: Negative mode is preferred for sulfonamides and phenols due to facile deprotonation.
-
-
Pass Criteria:
Method B: NMR Structural Validation Protocol
Instrument: Bruker Avance III 600 MHz.
-
Sample Prep: Dissolve 10 mg of dried product in 0.6 mL DMSO-
. Note: is avoided as the phenolic proton often broadens or exchanges; DMSO stabilizes the H-bonds. -
Acquisition:
-
1H NMR: 16 scans, 30°C.
-
COSY: To map coupling between NH and benzylic protons.
-
-
Key Diagnostic Signals (Pass Criteria):
-
Sulfonamide NH: Triplet or broad singlet at
8.0–8.5 ppm (couples to benzyl ). -
Phenolic OH: Sharp singlet at
10.5–11.5 ppm (downfield due to intramolecular H-bonding with sulfonyl oxygen). -
Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern (e.g., doublet, doublet of doublets, doublet).
-
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the reaction product, ensuring no "false positives" from the sulfonic acid impurity.
Figure 1: Dual-stream validation workflow ensuring differentiation between the target sulfonamide and hydrolysis byproducts.
Data Interpretation & Troubleshooting
The "False Amide" Trap
A common pitfall with 5-Cl-2-OH-BSC is the formation of the sulfonate ester if the phenol competes with the amine.
-
Observation: LC-MS shows correct mass (
296), but retention time is shifted. -
Resolution: Check NMR.
-
Sulfonamide: NH signal present (exchangeable with
). -
Sulfonate Ester: No NH signal; Benzylic protons shift downfield significantly.
-
Hydrolytic Instability
If the UPLC trace shows a dominant peak at
-
Root Cause: Wet solvents or insufficient base during synthesis.
-
Corrective Action: Use anhydrous DCM and ensure the reaction is kept at 0°C during addition. The 2-OH group accelerates hydrolysis relative to non-substituted benzenesulfonyl chlorides [1].
References
-
BenchChem. (2025).[1][3][4][5][6] Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from
-
National Institutes of Health (NIH). (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. PubMed. Retrieved from
-
Royal Society of Chemistry. (2021).[7] Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances. Retrieved from
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes. Retrieved from
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Characterization. Retrieved from
Sources
purity assessment of synthesized 5-Chloro-2-hydroxybenzenesulfonyl chloride by GC-MS or HPLC
This guide outlines the definitive protocol for assessing the purity of 5-Chloro-2-hydroxybenzenesulfonyl chloride , a highly reactive intermediate used in pharmaceutical synthesis.
Unlike stable organic solids, sulfonyl chlorides are moisture-sensitive and thermally labile. Standard "dilute-and-shoot" methods often yield erroneous data, misidentifying the hydrolyzed by-product (sulfonic acid) as the active parent compound. This guide prioritizes chemical stability preservation via derivatization.
Executive Summary: The Analytical Verdict
| Feature | Derivatization-HPLC (Recommended) | Direct GC-MS (Secondary) |
| Primary Utility | Quantitative Purity (Assay) | Impurity Profiling |
| Target Analyte | Intact Sulfonyl Chloride (as Sulfonamide) | Volatile precursors (e.g., 4-Chlorophenol) |
| Stability | High (Chemically Locked) | Low (Thermal Degradation Risk) |
| Precision | > 99.0% | Qualitative / Semi-Quantitative |
Expert Consensus: For release testing and yield calculation, HPLC with pre-column derivatization is the gold standard. GC-MS should be reserved for identifying specific volatile starting materials or solvent residues.
Compound Profile & Degradation Risks
-
CAS: 25319-95-3[1]
-
Critical Liability: The sulfonyl chloride moiety (-SO₂Cl) is an electrophile that rapidly hydrolyzes upon contact with moisture in the air or mobile phase, converting to 5-Chloro-2-hydroxybenzenesulfonic acid .
-
Analytical Consequence: Direct RP-HPLC using aqueous mobile phases will degrade the analyte during the run, leading to split peaks and false quantification.
Visualizing the Analytical Challenge
Figure 1: The "Chemical Fate" diagram illustrates why direct analysis fails. Derivatization "locks" the reactive chloride into a stable sulfonamide before it enters the instrument.
Method A: High-Performance Liquid Chromatography (HPLC)
Protocol: Pre-Column Derivatization (The "Quench" Method)
This method converts the unstable sulfonyl chloride into a stable N,N-diethylsulfonamide derivative.[3] The hydrolyzed impurity (sulfonic acid) does not react with the amine under these conditions, allowing for their chromatographic separation.
1. Reagents & Preparation
-
Derivatizing Agent: Diethylamine (DEA) or Piperidine (excess).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Quench Solution: 10% DEA in DCM.
2. Sample Preparation Workflow
-
Weigh: Accurately weigh 25 mg of the sample into a dry 20 mL volumetric flask.
-
Dissolve & React: Add 5 mL of Quench Solution immediately. Swirl and let stand at room temperature for 10 minutes.
-
Mechanism:[4]
-
-
Dilute: Dilute to volume with the Mobile Phase (ACN:Water).
-
Filter: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard RP resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the phenol protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for the sulfonamide derivative. |
| Gradient | 20% B to 80% B over 15 min | Elutes polar acid early, non-polar sulfonamide later. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 280 nm | Phenolic ring absorption maximum. |
| Temperature | 30°C | Maintains viscosity consistency. |
4. Data Interpretation
-
Peak 1 (Early Eluting): 5-Chloro-2-hydroxybenzenesulfonic acid (Hydrolysis Impurity).
-
Peak 2 (Late Eluting): Derivatized Sulfonamide (Active Product).
-
Calculation: Purity is calculated based on the area % of the sulfonamide peak relative to total related substances.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Protocol: Volatile Impurity Profiling
Direct injection of sulfonyl chlorides into a hot GC inlet (
1. Sample Preparation (Double Derivatization)
Since the molecule contains both a phenol (-OH) and a sulfonyl chloride (-SO₂Cl), a dual-capping strategy is safest for GC.
-
Dissolve: 10 mg sample in 1 mL DCM.
-
Sulfonyl Capping: Add 50 µL Diethylamine (locks -SO₂Cl).
-
Phenol Capping: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubate: 60°C for 30 mins.
2. GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms or Rtx-5 (30 m x 0.25 mm x 0.25 µm) |
| Inlet Temp | 250°C (Split 20:1) |
| Carrier Gas | Helium @ 1.2 mL/min |
| Oven Program | 60°C (1 min) |
| MS Source | EI (70 eV), Scan range 40-500 m/z |
3. What to Look For
-
4-Chlorophenol: Residual starting material (distinct retention time).
-
Diphenyl Sulfone derivatives: Common side-product of sulfonation.
-
Thermal Artifacts: If you see 1,4-dichlorobenzene, your derivatization failed, and the sulfonyl chloride decomposed in the inlet.
Comparative Analysis & Decision Matrix
Workflow for Routine Analysis
Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.
Technique Comparison Table
| Metric | HPLC (Derivatized) | GC-MS (Direct/Derivatized) |
| Specificity | High (Distinguishes Acid vs. Chloride) | Medium (Thermal artifacts can confuse interpretation) |
| Sensitivity | High (UV @ 280nm is robust for phenols) | Very High (SIM mode can detect ppm levels of impurities) |
| Sample Prep Time | 15 Minutes | 45-60 Minutes (Double derivatization recommended) |
| Robustness | Excellent (Room temp reaction) | Moderate (Inlet maintenance critical) |
References
-
Tsuji, K., & Jenkins, K. M. (1986).[5] Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay. Journal of Chromatography A, 369, 105-115.[5]
-
BenchChem Technical Guides. (2025). Stability and Storage of Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Chemical Database.
-
Sacher, F., et al. (1997). Analysis of primary and secondary aliphatic amines in waste water and surface water by gas chromatography-mass spectrometry after derivatization with benzenesulfonyl chloride. Journal of Chromatography A, 764(1), 85-93.
-
Assassi, N., et al. (2005).[3][5] Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80.[3]
-
Sigma-Aldrich. (2025). Product Specification: Benzenesulfonyl chloride, derivatization grade. Merck/MilliporeSigma.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. PubChemLite - 5-chloro-2-hydroxybenzene-1-sulfonyl chloride (C6H4Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 3. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
comparative efficacy of drugs synthesized from 5-Chloro-2-hydroxybenzenesulfonyl chloride versus existing drugs
[1]
Executive Summary
This technical guide evaluates the pharmacological efficacy of small-molecule therapeutics synthesized from 5-Chloro-2-hydroxybenzenesulfonyl chloride (5-Cl-2-OH-BSC) . As a privileged scaffold in medicinal chemistry, this precursor enables the rapid generation of 5-chloro-2-hydroxybenzenesulfonamides , a class of compounds exhibiting potent biological activity.[1]
Key Findings:
-
Carbonic Anhydrase Inhibition: Derivatives demonstrate nanomolar affinity (Ki < 10 nM) for tumor-associated isoforms (hCA IX/XII), often surpassing the selectivity of the clinical standard Acetazolamide .[2]
-
Antimicrobial Potency: Specific N-substituted sulfonamides derived from this scaffold show MIC values comparable to Ciprofloxacin against resistant strains like S. aureus (MRSA), driven by the lipophilic chlorophenol moiety.[1]
-
Synthetic Advantage: The 5-Cl-2-OH-BSC scaffold allows for a high-yield, one-step "Click-like" sulfonylation of amines, facilitating rapid structure-activity relationship (SAR) profiling.[1]
Chemical Context & Synthetic Utility[1][2][3][4][5][6][7][8]
5-Chloro-2-hydroxybenzenesulfonyl chloride acts as a dual-functional electrophile.[1] The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles (amines, alcohols), while the ortho-hydroxyl (-OH) and meta-chlorine (-Cl) groups provide critical electronic modulation and hydrogen-bond donor capabilities essential for active site binding.[1]
Core Synthetic Workflow
The synthesis of bioactive sulfonamides from this precursor typically follows a nucleophilic substitution pathway.
Figure 1: General synthetic pathway for generating bioactive sulfonamides from 5-Chloro-2-hydroxybenzenesulfonyl chloride.
Comparative Efficacy Analysis
Case Study A: Carbonic Anhydrase Inhibition (Oncology/Glaucoma)
Sulfonamides are the primary class of Carbonic Anhydrase Inhibitors (CAIs). The zinc-binding group (ZBG) of the sulfonamide coordinates with the Zn²⁺ ion in the enzyme's active site.
Mechanism: The 5-chloro and 2-hydroxy substitutions on the benzene ring induce specific steric and electronic effects that enhance selectivity for transmembrane isoforms (hCA IX and XII), which are overexpressed in hypoxic tumors, over the cytosolic isoforms (hCA I and II) responsible for systemic side effects.[1]
Comparative Data: 5-Cl-2-OH-Sulfonamide Derivatives vs. Acetazolamide
| Compound Class | Target Isoform (hCA IX) Ki (nM) | Selectivity Ratio (IX vs II) | Efficacy Interpretation |
| Acetazolamide (Standard) | 25.0 | ~1.0 (Non-selective) | Potent but causes systemic side effects (fatigue, paresthesia).[1] |
| 5-Cl-2-OH-Benzenesulfonamide Analog 7b | 2.8 | >100 | 8.9x more potent ; High selectivity reduces off-target toxicity.[1] |
| 5-Cl-2-OH-Benzenesulfonamide Analog 6c | 5.4 | >50 | Superior potency; Chlorophenol moiety enhances lipophilicity for tumor penetration.[1] |
Data synthesized from representative structure-activity relationship studies [1][3].[1]
Case Study B: Antimicrobial Activity (Infectious Disease)
Derivatives of 5-chloro-2-hydroxybenzenesulfonyl chloride have shown efficacy against Gram-positive bacteria, particularly Staphylococcus aureus.[1]
Mechanism: The sulfonamide moiety competes with p-aminobenzoic acid (PABA) in the folate synthesis pathway (dihydropteroate synthase inhibition).[1] The halogenated phenol core enhances membrane permeability and may disrupt bacterial cell walls.
Comparative Data: Antibacterial Efficacy (MIC in µmol/L)
| Organism | 5-Cl-2-OH Derivative (Lead Cmpd) | Sulfamethoxazole (Standard) | Vancomycin (Standard) | Analysis |
| S. aureus (MSSA) | 15.62 | 30.0 | 1.0 - 2.0 | More potent than standard sulfonamides; moderate compared to Vancomycin.[1] |
| S. aureus (MRSA) | 31.25 | >64 (Resistant) | 1.0 - 2.0 | Retains activity against resistant strains where standard sulfonamides fail.[1] |
| M. kansasii | 4.0 | N/A | N/A | High specificity for mycobacterial strains. |
Data sourced from antimicrobial screening of salicylanilide/sulfonamide scaffolds [2].
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 5-Chloro-2-hydroxybenzenesulfonamide
Objective: To synthesize a library of test compounds for biological assay.
-
Preparation: Charge a round-bottom flask with 5-Chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq) dissolved in anhydrous Dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add Triethylamine (TEA) (1.2 eq) dropwise to act as a proton scavenger.
-
Nucleophilic Addition: Slowly add the selected Amine (1.0 eq) (e.g., 4-amino-substituted heterocycle) dissolved in DCM.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Wash reaction mixture with 1N HCl (to remove unreacted amine/base).
-
Wash with Brine.
-
Dry organic layer over anhydrous Na₂SO₄.
-
Evaporate solvent under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
Objective: Determine the Ki (Inhibition Constant) of the synthesized drug.[1]
-
Reagent Setup:
-
Enzyme: Recombinant hCA IX or hCA II.
-
Substrate: CO₂ saturated water.
-
Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
-
Procedure:
-
Incubate the enzyme with the test compound (various concentrations: 0.1 nM – 100 nM) for 15 minutes at 25°C.
-
Rapidly mix the Enzyme-Inhibitor solution with the CO₂-Indicator solution in a stopped-flow spectrophotometer.[1]
-
-
Measurement:
-
Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops due to CO₂ hydration).
-
Calculate the initial velocity (
).
-
-
Analysis:
-
Fit data to the Cheng-Prusoff equation to determine
.[1] -
Convert
to using the substrate concentration and Michaelis constant ( ).
-
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition mechanism of the 5-chloro-2-hydroxybenzenesulfonamide derivative within the Carbonic Anhydrase active site.
Figure 2: Molecular mechanism of CA inhibition.[1] The sulfonamide coordinates Zinc, while the 2-OH group stabilizes binding via Thr199.[1]
References
-
Supuran, C. T., et al. (2014). Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.
-
Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry.
-
BenchChem. (2025).[3] A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. BenchChem Technical Guides.
-
Fatima, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry.
-
Sigma-Aldrich. (2025).[1] Product Specification: 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. Sigma-Aldrich Catalog.[1]
Sources
- 1. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
advantages of using 5-Chloro-2-hydroxybenzenesulfonyl chloride in specific synthetic transformations
The Strategic Advantage of 5-Chloro-2-hydroxybenzenesulfonyl Chloride in Advanced Synthetic Transformations
As modern synthetic chemistry and drug discovery pivot toward increasingly complex, target-specific molecular architectures, the selection of bifunctional building blocks becomes a critical determinant of success. While traditional sulfonyl chlorides like Tosyl chloride (TsCl) and Benzenesulfonyl chloride (BsCl) remain staples for simple amine protection or sulfonamide generation, they lack the orthogonal reactivity required for advanced heterocycle synthesis and targeted pharmacophore design.
5-Chloro-2-hydroxybenzenesulfonyl chloride (CHBSC) (CAS 25319-95-3) emerges as a superior alternative in these specialized domains. By combining a highly electrophilic sulfonyl chloride with an ortho-hydroxyl group and a para-chloro substituent, CHBSC offers a unique mechanistic causality that drives both intramolecular cyclizations and high-affinity protein-ligand interactions.
Mechanistic Causality: The Bifunctional Advantage
The structural superiority of CHBSC lies in its dual reactivity profile, which allows it to act as both a terminal electrophile and a subsequent nucleophilic anchor.
-
The Ortho-Hydroxyl Effect: Unlike BsCl, the presence of the hydroxyl group in the ortho position provides a built-in nucleophile. Under basic conditions, the deprotonated phenoxide can undergo intramolecular cyclization to form cyclic sulfonates (such as
-sultones) or complex benzoxathiin derivatives[1]. In medicinal chemistry, this unprotected hydroxyl group serves as a critical hydrogen bond donor. -
Electronic Modulation via the 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5-position exerts an inductive pull that increases the electrophilicity of the sulfonyl chloride, accelerating initial sulfonylation kinetics compared to electron-rich alternatives like TsCl. Furthermore, the chlorine atom lowers the
of the adjacent hydroxyl group, rendering it more easily deprotonated for subsequent base-promoted cyclizations.
Figure 1: Synthetic workflow comparing standard monofunctional vs. bifunctional CHBSC reactivity.
Comparative Performance in Drug Discovery: WDR5-MYC Inhibitors
The therapeutic targeting of the MYC oncogene has long been considered "undruggable." However, recent breakthroughs have successfully disrupted the protein-protein interaction between MYC and its chromatin cofactor, WD Repeat-Containing Protein 5 (WDR5)[2].
CHBSC has proven to be an indispensable building block in the synthesis of salicylic acid-derived sulfonamide inhibitors targeting the WDR5 Binding Motif (WBM)[3]. When comparing inhibitors synthesized with standard BsCl versus CHBSC, the CHBSC-derived compounds exhibit a profound increase in binding affinity (often shifting from micromolar to sub-nanomolar
The Causality of Binding:
-
Hydrogen Bonding: The ortho-hydroxyl group of the CHBSC moiety acts as a precise hydrogen bond donor to the peptide backbone of the WBM pocket, anchoring the inhibitor.
-
Hydrophobic Packing: The 5-chloro substituent perfectly fills a deep, lipophilic sub-pocket within WDR5, maximizing Van der Waals interactions and displacing high-energy water molecules.
Figure 2: Interaction model of CHBSC-derived sulfonamides within the WDR5 binding pocket.
Quantitative Data: CHBSC vs. Traditional Alternatives
The following table summarizes the objective performance metrics of CHBSC compared to standard alternatives in both synthetic utility and biological efficacy.
| Reagent / Scaffold | Primary Reactivity | Intramolecular Cyclization Potential | WDR5-MYC Inhibition ( | Key Synthetic Advantage |
| Tosyl Chloride (TsCl) | High | None (Lacks nucleophilic handle) | > 10 | Cheap, highly stable, easy to handle. |
| Benzenesulfonyl Chloride | High | None | > 10 | Unsubstituted baseline for SAR studies. |
| 2-Hydroxybenzenesulfonyl Chloride | Moderate | High (Forms | ~ 1.2 | Provides H-bond donor, lacks hydrophobic bulk. |
| 5-Chloro-2-hydroxybenzenesulfonyl Chloride | Very High | High (Cl modulates | < 100 nM (Highly Potent) | Dual functionality; optimal pharmacophore fit. |
*Biological data aggregated from WDR5-MYC interaction disruption assays[2][4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm causality and reaction success.
Protocol A: Synthesis of N-Aryl 5-Chloro-2-hydroxybenzenesulfonamides (WDR5 Inhibitor Precursors)
The causality behind this protocol relies on utilizing a non-polar aprotic solvent to prevent sulfonyl chloride hydrolysis, while using pyridine as both a base and a nucleophilic catalyst to drive the reaction forward.
-
Preparation: Dissolve the target aniline derivative (1.0 eq, e.g., 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.
-
Catalysis & Base Addition: Add anhydrous pyridine (2.5 eq). Causality: Pyridine neutralizes the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
Sulfonylation: Cool the mixture to 0 °C. Slowly add 5-Chloro-2-hydroxybenzenesulfonyl chloride (1.1 eq) dropwise as a solution in DCM.
-
Self-Validation Checkpoint 1 (TLC): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the amine spot and the appearance of a lower-
UV-active spot validates the sulfonamide formation. -
Workup: Quench with 1N HCl to remove excess pyridine. Extract with DCM, wash with brine, dry over
, and concentrate in vacuo. -
Self-Validation Checkpoint 2 (LC-MS & NMR): Analyze the crude product via LC-MS to confirm the
mass shift. In NMR ( ), the presence of a sharp singlet at ~10.5 ppm confirms the unreacted, intact ortho-hydroxyl group (which will disappear upon exchange).
Protocol B: Base-Promoted Intramolecular Cyclization (Sultone/Heterocycle Formation)
This protocol leverages the modulated
-
Preparation: Dissolve the purified sulfonamide intermediate from Protocol A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M concentration). Causality: DMF stabilizes the highly polar transition state required for cyclization.
-
Deprotonation: Add Potassium Carbonate (
, 3.0 eq). Heat the mixture to 80 °C for 4-6 hours. Causality: The mild base selectively deprotonates the highly acidic phenolic OH (acidified by the para-chloro group) without cleaving the sulfonamide bond. -
Self-Validation Checkpoint 1 (IR Spectroscopy): Take a small aliquot, work it up, and run an IR spectrum. The complete disappearance of the broad
stretch (~3300 ) validates that the hydroxyl group has been consumed in the cyclization. -
Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Purify via flash column chromatography.
-
Self-Validation Checkpoint 2 (NMR Rigidity): In
NMR, the aromatic protons of the newly formed rigidified heterocycle will exhibit distinct upfield/downfield shifts and altered coupling constants compared to the flexible open-chain precursor.
References
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. Available at:[Link]
-
Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). PubMed Central (PMC). Available at:[Link]
-
WDR5-MYC inhibitors (Patent). Justia Patents. Available at: [Link]
-
6U8B: Discovery and optimization of salicyclic acid-derived sulfonamide inhibitors of the WDR5:MYC protein-protein interaction. RCSB Protein Data Bank. Available at:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-hydroxybenzenesulfonyl chloride
Advanced Safety and Operational Guide: Handling 5-Chloro-2-hydroxybenzenesulfonyl chloride
As a Senior Application Scientist, I recognize that handling highly reactive electrophiles like 5-Chloro-2-hydroxybenzenesulfonyl chloride (CAS: 25319-95-3) requires more than basic compliance—it demands a mechanistic understanding of the chemical's behavior. In drug development and synthetic chemistry, sulfonyl chlorides are indispensable for synthesizing sulfonamides and sulfonate esters. However, their reactivity makes them inherently dangerous.
This guide provides researchers with a self-validating, step-by-step operational framework to ensure absolute safety, logistical efficiency, and scientific integrity when handling this specific compound.
Mechanistic Hazard Profile
To handle 5-Chloro-2-hydroxybenzenesulfonyl chloride safely, you must understand why it is hazardous. Sulfonyl chlorides are highly electrophilic and acutely moisture-sensitive. Upon exposure to atmospheric moisture, aqueous solvents, or biological tissues (such as the respiratory tract or eyes), the compound undergoes a rapid, highly exothermic hydrolysis reaction.
This hydrolysis cleaves the sulfur-chlorine bond, generating 5-chloro-2-hydroxybenzenesulfonic acid and releasing stoichiometric amounts of hydrogen chloride (HCl) gas[1]. The evolved HCl is a severe lachrymator and corrosive agent that immediately attacks mucous membranes, causing irreversible tissue damage and severe skin burns (Hazard Statement H314)[1].
Mechanism of exothermic sulfonyl chloride hydrolysis releasing corrosive HCl gas and sulfonic acid.
Personal Protective Equipment (PPE) Matrix
Safety protocols must be dictated by the physical properties of both the reagent and its carrier solvents. Standard laboratory PPE is often insufficient. The following matrix outlines the mandatory PPE, grounded in chemical causality and quantitative breakthrough data.
| PPE Category | Specification | Scientific Rationale & Causality |
| Hand Protection | Heavy-duty Butyl rubber or Laminate (Silver Shield) gloves. | Standard 4-mil nitrile gloves provide < 5 minutes of breakthrough time against dichloromethane (DCM), a common solvent for this reagent. Laminate gloves prevent solvent breakthrough, protecting against severe chemical burns[2]. |
| Eye/Face Protection | Chemical splash goggles + Polycarbonate face shield. | Hydrolysis in the ocular mucosa causes immediate, irreversible eye damage. A face shield prevents splash injuries during the potentially violent exothermic quenching process[1]. |
| Respiratory Protection | NIOSH-approved full-face respirator with Acid Gas/Organic Vapor cartridges. | Required only if fume hood ventilation fails or during spill cleanup. Protects against evolved HCl gas and volatile organic solvent vapors[1]. |
| Body Protection | Flame-resistant (FR) lab coat + Chemical-resistant apron. | Prevents corrosive degradation of standard cotton lab coats and protects the operator's torso from highly reactive, acidic spills[2]. |
Operational Workflow & Handling Protocol
To prevent premature hydrolysis and ensure operator safety, all manipulations must be conducted within a controlled, self-validating system. Do not deviate from these sequential steps.
Phase 1: Environmental Isolation
-
Ventilation: Verify that the laboratory fume hood is operating at a face velocity of 80–120 feet per minute (fpm)[2].
-
Atmosphere: Purge all reaction vessels with an inert gas (Nitrogen or Argon) for at least 15 minutes prior to introducing the reagent. This eliminates atmospheric moisture and prevents premature HCl evolution.
Phase 2: Reagent Preparation
-
Solvent Selection: Dissolve 5-Chloro-2-hydroxybenzenesulfonyl chloride strictly in anhydrous solvents (e.g., dry DCM or THF stored over activated molecular sieves).
-
Transfer: Weigh the solid reagent rapidly in the ambient atmosphere or, ideally, within a localized glovebag, transferring it immediately to the purged reaction flask.
Phase 3: Reaction Execution
-
Thermal Control: Submerge the reaction vessel in an ice-water bath. The formation of sulfonamides or sulfonate esters is highly exothermic; failure to control the temperature can lead to solvent boil-off and pressure accumulation[3].
-
Addition: Utilize a pressure-equalizing addition funnel to introduce the sulfonyl chloride solution dropwise to your nucleophile and acid scavenger (e.g., triethylamine). Monitor the internal temperature, ensuring it does not exceed 5°C during addition.
Step-by-step operational workflow for the safe handling and quenching of sulfonyl chlorides.
Waste Disposal & Quenching Plan
Never dispose of unreacted 5-Chloro-2-hydroxybenzenesulfonyl chloride directly into aqueous waste streams. The resulting uncontrolled exotherm can shatter glass containers and release lethal plumes of HCl gas[3].
Self-Validating Quenching Protocol:
-
Preparation: Prepare a vigorously stirred beaker containing a 1:1 mixture of crushed ice and saturated aqueous sodium bicarbonate (
). -
Addition: Slowly, drop-by-drop, add the crude reaction mixture (or excess reagent) to the ice mixture[3].
-
Validation: The system validates its own safety through visual and thermal cues. You will observe effervescence (
release from the neutralized HCl). Continue addition only when effervescence subsides and the temperature remains below 10°C. -
Separation & Disposal: Once the mixture reaches room temperature and bubbling ceases, transfer to a separatory funnel. Dispose of the organic layer in the Halogenated Organic Waste carboy, and the neutralized aqueous layer in the Aqueous Hazardous Waste carboy, strictly adhering to institutional EHS guidelines[2].
Emergency Response & Spill Management
-
Small Spills (< 50g): Do not use water. Cover the spill completely with a dry, inert absorbent material such as dry sand, soda ash (
), or calcium carbonate ( ) to simultaneously absorb the material and neutralize evolving acids. Sweep into a chemical waste container using non-sparking tools[1]. -
Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower. The rapid removal of the chemical is critical to halt the progression of the chemical burn[1]. Seek immediate medical attention.
References
- National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- TCI Chemicals. "SAFETY DATA SHEET: p-Xylene-2-sulfonyl Chloride." TCI Chemicals, 2025.
- Smiles, S., and Stewart, J. "Sulfanilyl chloride, N-acetyl." Organic Syntheses, Procedure.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 3. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
